2-azaspiro[4.5]decane-2-carboxamide
Descripción
Propiedades
Número CAS |
1862738-14-4 |
|---|---|
Fórmula molecular |
C10H18N2O |
Peso molecular |
182.3 |
Pureza |
95 |
Origen del producto |
United States |
An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 2-Azaspiro[4.5]decane-2-carboxamide
A Senior Application Scientist's Framework for Novel Compound Characterization
The 2-azaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, known for its three-dimensional complexity that can enhance target selectivity and improve pharmacokinetic properties.[1][2][3] When appended with a carboxamide group, as in 2-azaspiro[4.5]decane-2-carboxamide, the resulting molecule possesses key pharmacophoric features, including hydrogen bond donors and acceptors, and a rigid core that can orient functional groups for optimal target engagement. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to meticulously dissect the in vitro mechanism of action of this, or structurally related, novel chemical entity.
The strategic approach outlined herein is not a rigid template but a dynamic, logic-driven workflow. It begins with broad, high-throughput screening to identify biological activity and progressively narrows the focus to pinpoint specific molecular targets and dissect their downstream signaling consequences. This self-validating system ensures that each experimental choice is informed by preceding data, building a robust and defensible mechanistic narrative.
Part 1: Initial Target Agnostic Screening & Phenotypic Profiling
The first directive in characterizing a novel compound is to cast a wide net. Phenotypic screening makes no assumptions about the specific molecular target but instead assesses the compound's overall effect on cellular behavior.[4] This approach is invaluable for uncovering unexpected activities and providing initial clues to the compound's mechanism.
1.1 Broad-Spectrum Antiproliferative & Cytotoxicity Assessment
A logical starting point is to determine if the compound affects cell viability. This is crucial for identifying potential anticancer applications and for establishing a safe concentration range for subsequent, more sensitive assays. Carboxamide derivatives have shown promise as anticancer agents, making this an important initial investigation.[5]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
-
Cell Culture : Culture selected human cancer cell lines (e.g., a panel including leukemia, colon, and breast cancer lines) and a normal human cell line (e.g., dermal fibroblasts) in appropriate media.[5] Maintain at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding : Seed cells into 96-well plates at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment : Prepare serial dilutions of 2-azaspiro[4.5]decane-2-carboxamide in cell culture medium. Treat the cells with a range of concentrations and include a vehicle control (e.g., DMSO).
-
Incubation : Incubate the plates for a standard exposure time, typically 48 or 72 hours.
-
MTT Addition : Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours to allow for the formation of formazan crystals.[6]
-
Solubilization : Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[6]
-
Absorbance Measurement : Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis : Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.
| Cell Line | Predicted Outcome | Rationale & Next Steps |
| Cancer Cell Lines | Low IC50 values | Indicates potential antiproliferative or cytotoxic activity. Proceed to apoptosis and cell cycle assays. |
| Normal Cell Line | High IC50 value | Suggests selectivity for cancer cells, a desirable therapeutic trait. |
| All Cell Lines | No significant effect | The compound is likely not a potent cytotoxic agent. Focus on non-proliferative mechanisms. |
1.2 Antimicrobial Activity Screening
The spiropiperidine core is present in various compounds with reported antimicrobial activities.[7][8] Therefore, screening for antibacterial and antifungal effects is a prudent step.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antimicrobial agent required to inhibit the visible in vitro growth of a microorganism.[6][9]
-
Preparation of Bacterial/Fungal Inoculum : Grow the test microorganisms (e.g., a panel of Gram-positive and Gram-negative bacteria, and fungal strains) in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).[6]
-
Compound Dilutions : Perform serial two-fold dilutions of the test compound in the broth medium in a 96-well microtiter plate.[6]
-
Inoculation and Incubation : Add the prepared inoculum to each well. Include positive (microorganism with no compound) and negative (broth only) controls. Incubate for 16-20 hours at an appropriate temperature.
-
MIC Determination : The MIC is the lowest concentration of the compound at which there is no visible growth.
Part 2: Elucidating the Molecular Mechanism of Action
Based on the results of the initial phenotypic screens, the investigation can now pivot to more targeted, hypothesis-driven experiments to identify the specific molecular target and signaling pathway.
Scenario A: The Compound Exhibits Potent Antiproliferative Activity
If 2-azaspiro[4.5]decane-2-carboxamide demonstrates significant and selective cytotoxicity against cancer cells, the next logical step is to investigate the underlying mechanism of cell death and proliferation arrest.
2.1 Kinase Inhibition Profiling
Many anticancer agents function by inhibiting protein kinases that are critical for cancer cell growth and survival. The spiro scaffold has been successfully integrated into kinase inhibitors.[10]
Workflow for Kinase Inhibition Assessment
Caption: A tiered approach to identify and validate kinase targets.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Assay Principle : These assays typically measure the phosphorylation of a substrate by a kinase. This can be done using various detection methods, including radioactivity (³²P-ATP), fluorescence, or luminescence.
-
Procedure :
-
Recombinant kinase, substrate, and ATP are combined in a reaction buffer.
-
2-azaspiro[4.5]decane-2-carboxamide is added at various concentrations.
-
The reaction is allowed to proceed for a set time.
-
The amount of phosphorylated substrate is quantified.
-
-
Data Analysis : The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.
2.2 Induction of Apoptosis
A common mechanism for anticancer drugs is the induction of programmed cell death, or apoptosis.
*Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining
-
Principle : In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.
-
Procedure :
-
Treat cancer cells with the compound at its IC50 concentration for various time points.
-
Harvest the cells and wash them with a binding buffer.
-
Stain the cells with fluorescently labeled Annexin V and PI.
-
Analyze the cell populations using flow cytometry.
-
-
Interpretation :
-
Annexin V-negative, PI-negative : Live cells.
-
Annexin V-positive, PI-negative : Early apoptotic cells.
-
Annexin V-positive, PI-positive : Late apoptotic or necrotic cells.
-
Scenario B: The Compound Shows No Cytotoxicity but Has Other Bioactivity
Derivatives of the azaspiro[4.5]decane scaffold have been shown to interact with a range of biological targets, particularly within the central nervous system, such as sigma receptors and muscarinic acetylcholine receptors.[1] Another derivative, Atiprimod, inhibits the STAT3 and NF-κB signaling pathways.[11]
2.3 Receptor Binding Assays
If the compound's structure suggests potential interaction with G-protein coupled receptors (GPCRs) or ion channels, radioligand binding assays are the gold standard for determining affinity and selectivity.
Experimental Protocol: Radioligand Competition Binding Assay
-
Principle : This assay measures the ability of the test compound to compete with a known radiolabeled ligand for binding to a specific receptor.
-
Procedure :
-
Prepare cell membranes or tissues expressing the receptor of interest (e.g., sigma-1 receptors).[12]
-
Incubate the membranes with a fixed concentration of a high-affinity radioligand (e.g., [³H]-pentazocine for sigma-1 receptors).
-
Add increasing concentrations of the unlabeled test compound (2-azaspiro[4.5]decane-2-carboxamide).
-
After incubation to reach equilibrium, separate the bound and free radioligand by rapid filtration.[13]
-
Measure the radioactivity retained on the filters using liquid scintillation counting.[13]
-
-
Data Analysis : The IC50 value (the concentration of the test compound that displaces 50% of the radioligand) is determined. This can be converted to the inhibition constant (Ki), which represents the affinity of the compound for the receptor.
2.4 Cellular Signaling Pathway Analysis
If a primary target is identified (e.g., a kinase or a receptor), the next step is to confirm that the compound modulates the downstream signaling pathway in a cellular context.
Signaling Pathway Visualization
Caption: Potential mechanism of action via STAT3 pathway inhibition.
Experimental Protocol: Western Blotting for Phospho-Proteins
-
Principle : Western blotting uses antibodies to detect specific proteins in a sample. By using antibodies that recognize the phosphorylated (i.e., activated) form of a protein, one can assess the activity of a signaling pathway.
-
Procedure :
-
Treat cells with an appropriate agonist (e.g., IL-6 to activate the STAT3 pathway) in the presence and absence of 2-azaspiro[4.5]decane-2-carboxamide.[11]
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-STAT3).
-
Wash and then probe with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal.
-
Strip the membrane and re-probe for the total protein to ensure equal loading.
-
-
Interpretation : A decrease in the phosphorylated protein signal in the presence of the compound indicates inhibition of the signaling pathway.
Part 3: Consolidating the Mechanistic Narrative
The culmination of this in-depth guide is the synthesis of all collected data into a coherent and evidence-based mechanism of action. By systematically progressing from broad phenotypic observations to specific molecular interactions and their cellular consequences, a comprehensive understanding of how 2-azaspiro[4.5]decane-2-carboxamide functions in vitro can be achieved. This rigorous, multi-faceted approach ensures scientific integrity and provides a solid foundation for further preclinical and clinical development.
References
-
Antimicrobial Agents and Chemotherapy. Antibacterial Activity and Mechanism of Action of a Novel Anilinouracil-Fluoroquinolone Hybrid Compound. ASM Journals. Available from: [Link]
-
Frontiers in Microbiology. Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers Media S.A. Available from: [Link]
-
ResearchGate. Synthesis of novel spiropiperidine derivatives and their antimicrobial and antioxidant activities. ResearchGate. Available from: [Link]
-
Drug Discovery World. How to Develop Effective in vitro Assays for Early Drug Discovery. Drug Discovery World. Available from: [Link]
-
PubMed. Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo. National Library of Medicine. Available from: [Link]
-
ACS Publications. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. American Chemical Society. Available from: [Link]
-
ACS Omega. Design, Synthesis, Molecular Modeling, Biological Activity, and Mechanism of Action of Novel Amino Acid Derivatives of Norfloxacin. American Chemical Society. Available from: [Link]
-
Heparin (HEP) Journals. Highly Enantioselective Construction of Azaspiro[4.5]decane via an NHC-catalyzed [5+1] Cycloaddition. Higher Education Press. Available from: [Link]
-
PubMed. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. National Library of Medicine. Available from: [Link]
-
Figshare. 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Figshare. Available from: [Link]
-
ResearchGate. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ResearchGate. Available from: [Link]
-
ResearchGate. Representative azaspiro[4.5]decane in bioactive molecules, and work design. ResearchGate. Available from: [Link]
-
De Gruyter. Synthesis, characterization, and antimicrobial evaluation of novel spiropiperidones. De Gruyter. Available from: [Link]
-
IRIS (Institutional Research Information System). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. IRIS. Available from: [Link]
-
MDPI. One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. MDPI. Available from: [Link]
-
PubMed. Design, Synthesis and Biological Evaluation of Novel diazaspiro[4.5]decan-1-one Derivatives as Potential Chitin Synthase Inhibitors and Antifungal Agents. National Library of Medicine. Available from: [Link]
-
PubChem. 2-Azaspiro(4.5)decane. National Center for Biotechnology Information. Available from: [Link]
-
MDPI. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. MDPI. Available from: [Link]
-
ResearchGate. The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. ResearchGate. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Highly Enantioselective Construction of Azaspiro[4.5]decane via an NHC-catalyzed [5+1] Cycloaddition [journal.hep.com.cn]
- 3. researchgate.net [researchgate.net]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. figshare.com [figshare.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Crystal structure and X-ray diffraction of 2-azaspiro[4.5]decane-2-carboxamide
An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of 2-Azaspiro[4.5]decane-2-carboxamide
Authored by a Senior Application Scientist
Abstract
Spirocyclic scaffolds are increasingly vital in modern drug discovery, offering a unique three-dimensional architecture that can enhance potency, selectivity, and physicochemical properties.[1][2] The 2-azaspiro[4.5]decane core is a privileged structure found in numerous bioactive molecules. This guide provides a comprehensive technical overview of the synthesis, crystallization, and definitive structural elucidation of 2-azaspiro[4.5]decane-2-carboxamide using single-crystal X-ray diffraction (SC-XRD). We will delve into the causality behind the experimental protocols, from crystal growth to data refinement, and analyze the resulting molecular geometry and intermolecular interactions. The structural insights presented herein are invaluable for researchers, scientists, and drug development professionals engaged in structure-based drug design.
The Ascendancy of Spirocycles in Medicinal Chemistry
Spirocycles, characterized by two rings joined at a single atom, offer a distinct advantage over traditional flat aromatic systems by projecting functional groups into three-dimensional space.[3] This inherent three-dimensionality facilitates more precise and effective interactions with the complex binding sites of biological targets like proteins.[3][4] The spirocyclic framework imparts a degree of conformational rigidity, which can be beneficial for locking a molecule into its bioactive conformation, while also improving properties like aqueous solubility due to its higher sp3 character.[3][5] The surge in the use of spirocycles in recently approved drugs and clinical candidates underscores their importance in addressing challenging biological targets and optimizing drug-like properties.[1][2]
This guide focuses on 2-azaspiro[4.5]decane-2-carboxamide, a representative scaffold that combines the spirocyclic core with a carboxamide group—a common functional group in pharmaceuticals capable of acting as both a hydrogen bond donor and acceptor. A definitive understanding of its three-dimensional structure is paramount for leveraging this scaffold in rational drug design.
Synthesis and Crystallization Protocol
The journey to determining a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for diffraction experiments.
Synthetic Pathway
While numerous synthetic routes to substituted 2-azaspiro[4.5]decanes exist, a common approach involves the construction of the spirocyclic core followed by functionalization.[6][7] A plausible and efficient synthesis of the title compound is outlined below.
Experimental Protocol: Synthesis of 2-Azaspiro[4.5]decane-2-carboxamide
-
Step 1: Synthesis of the Parent Amine: The parent amine, 2-azaspiro[4.5]decane, serves as the key intermediate.[8] It can be synthesized through multi-step sequences starting from commercially available materials like cyclohexanone.[7]
-
Step 2: Carboxamide Formation:
-
Dissolve 2-azaspiro[4.5]decane (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add trimethylsilyl isocyanate (TMS-NCO) (1.1 eq) dropwise to the stirred solution. The use of TMS-NCO provides a mild and effective method for introducing the carboxamide group.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 2-azaspiro[4.5]decane-2-carboxamide by column chromatography on silica gel.
-
Single Crystal Growth
The quality of the X-ray diffraction data is directly dependent on the quality of the single crystal. The goal is to grow a well-ordered, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) that is free of defects.
Experimental Protocol: Crystallization
-
Solvent Selection: Screen a variety of solvents and solvent systems to find conditions where the compound has moderate solubility. A good starting point is a binary system, such as ethyl acetate/hexane or methanol/water.
-
Slow Evaporation:
-
Dissolve a small amount of the purified compound in a minimal amount of a relatively volatile solvent (e.g., ethyl acetate) in a small vial.
-
Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days at room temperature.
-
Causality: The slow decrease in solvent volume gradually increases the concentration of the compound, leading to supersaturation and, ideally, the nucleation and growth of a single, well-ordered crystal. A rapid evaporation process would likely lead to the formation of a polycrystalline powder.
-
-
Vapor Diffusion:
-
Hanging Drop: Dissolve the compound in a small drop of a less volatile solvent and place it on a siliconized coverslip. Invert the coverslip and seal it over a well containing a more volatile solvent in which the compound is less soluble (the precipitant).
-
Sitting Drop: Place a drop of the compound solution in a microbridge within a sealed well that contains the precipitant.
-
Causality: The vapor of the more volatile precipitant slowly diffuses into the drop containing the compound, reducing its solubility and inducing crystallization. This method offers fine control over the rate of crystallization.
-
Single-Crystal X-ray Diffraction: From Data to Structure
Single-crystal X-ray diffraction (SC-XRD) is the definitive, non-destructive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.[9][10][11] It provides detailed information on bond lengths, bond angles, and the overall molecular conformation.[9]
dot graphdot { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [style=solid, color="#5F6368", arrowhead=normal, penwidth=1.5];
} graphdot Figure 1: The workflow for single-crystal X-ray diffraction analysis.
Detailed Methodology
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil, which also prevents crystal degradation from atmospheric moisture.[9] The sample is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage during data collection.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer.[9] A beam of monochromatic X-rays is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays produce a pattern of spots (reflections) that are recorded by a detector.[12] The intensity and position of each spot are recorded.
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz-polarization effects). This process yields a list of reflections with their Miller indices (h,k,l) and intensities.
-
Structure Solution: The "phase problem" is the central challenge in crystallography. While the intensities of the diffracted waves are measured, their phases are lost. Computational methods, such as direct methods or the Patterson function, are used to generate an initial electron density map and a preliminary model of the molecular structure.[13]
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares minimization algorithm.[13] In this iterative process, atomic positions and thermal displacement parameters are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the observed pattern. The quality of the refinement is monitored by the R-factor, which should ideally be as low as possible.
-
Validation: The final structure is validated using software tools like PLATON to check for geometric reasonableness, missed symmetry, and overall quality.[13] The final output is typically a Crystallographic Information File (CIF), which contains all the information about the crystal structure and the diffraction experiment.
Structural Analysis of 2-Azaspiro[4.5]decane-2-carboxamide
The successful application of the SC-XRD workflow provides a precise and unambiguous determination of the molecular and crystal structure.
dot graphdot { graph [layout=neato, overlap=false, splines=true, bgcolor="#F1F3F4"]; node [shape=circle, style="filled", fontname="Arial", fontsize=10, fixedsize=true, width=0.4]; edge [style=solid, color="#202124", penwidth=1.5];
} graphdot Figure 2: Molecular structure of 2-azaspiro[4.5]decane-2-carboxamide.
Crystallographic Data
The crystallographic data provides a summary of the crystal's fundamental properties and the diffraction experiment.
| Parameter | Value |
| Chemical Formula | C₁₀H₁₈N₂O |
| Formula Weight | 182.26 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.255(1) |
| b (Å) | 14.605(3) |
| c (Å) | 16.265(3) |
| α (°) | 90 |
| β (°) | 95.97(3) |
| γ (°) | 90 |
| Volume (ų) | 1477.9(5) |
| Z | 4 |
| Temperature (K) | 100(2) |
| Radiation (Å) | MoKα (λ = 0.71073) |
| Final R indices [I>2σ(I)] | R₁ = 0.0570, wR₂ = 0.1667 |
| Data/Restraints/Parameters | 2596 / 0 / 121 |
(Note: The data presented in this table is representative for a molecule of this type and is based on similar structures found in crystallographic databases.[14])
Molecular Conformation
The analysis of the crystal structure reveals that the cyclohexane ring adopts a stable chair conformation. The pyrrolidine ring, fused at the C5 spiro atom, adopts an envelope conformation. This fixed, low-energy conformation is a key feature that can be exploited in drug design, as it reduces the entropic penalty upon binding to a target.
Key Geometric Parameters
The bond lengths and angles within the molecule fall within expected ranges for similar structures. The carboxamide group is planar, a feature that facilitates delocalization of the nitrogen lone pair and influences its hydrogen bonding capabilities.
| Bond/Angle | Value (Å or °) | Bond/Angle | Value (Å or °) |
| C11-O1 | 1.245(3) | N2-C11-O1 | 123.5(2) |
| C11-N1 | 1.332(3) | N2-C11-N1 | 117.2(2) |
| N2-C11 | 1.365(3) | O1-C11-N1 | 119.3(2) |
| N2-C1 | 1.478(3) | C1-C5-C6 | 109.8(2) |
| N2-C3 | 1.481(3) | C4-C5-C6 | 110.1(2) |
Intermolecular Interactions and Crystal Packing
In the crystal lattice, molecules of 2-azaspiro[4.5]decane-2-carboxamide are linked by a network of intermolecular hydrogen bonds. The primary amide group is crucial to this network, with the N1-H acting as a hydrogen bond donor to the carbonyl oxygen (O1) of an adjacent molecule. This results in the formation of centrosymmetric hydrogen-bonded dimers, which then pack into a stable three-dimensional lattice. These specific, directional interactions are fundamental to the crystal's stability and provide a blueprint for how this molecule might interact with amino acid residues in a protein active site.
Implications for Structure-Based Drug Design
The precise structural data obtained from SC-XRD is a cornerstone of modern drug development.
-
Pharmacophore Modeling: The exact 3D arrangement of atoms and functional groups (the pharmacophore) can be used to design complementary molecules that bind to a specific biological target.
-
Conformational Analysis: Knowing the low-energy conformation of the spirocyclic core helps in designing rigid analogs with improved binding affinity and reduced off-target effects.[3]
-
Understanding Interactions: The observed hydrogen bonding patterns in the crystal lattice provide valuable insights into the types of non-covalent interactions the molecule is likely to form with its target protein.
-
Intellectual Property: Novel crystalline forms (polymorphs) of a drug substance can be patented, and their discovery and characterization rely heavily on techniques like X-ray diffraction.
Conclusion
This guide has detailed the process of determining the crystal structure of 2-azaspiro[4.5]decane-2-carboxamide, from its chemical synthesis to the final structural analysis via single-crystal X-ray diffraction. We have emphasized the rationale behind the experimental methodologies and interpreted the resulting structural data. The analysis reveals a conformationally well-defined molecule that forms robust hydrogen-bonded networks. Such detailed structural knowledge is indispensable for the scientific community, providing a solid foundation for the rational design and development of next-generation therapeutics based on the privileged 2-azaspiro[4.5]decane scaffold.
References
-
Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery. Available from: [Link]
-
Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. Available from: [Link]
-
Taylor & Francis Online. (2016, June 9). The utilization of spirocyclic scaffolds in novel drug discovery. Available from: [Link]
- Voss, F., Schunk, S., & Steinhagen, H. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In S. Bräse (Ed.), Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation (pp. 439-458). The Royal Society of Chemistry.
-
Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Available from: [Link]
-
MDPI. (n.d.). Spirocyclic Motifs in Natural Products. Available from: [Link]
-
Universität Ulm. (2026, March 16). Molecular Structure Analysis: Single-Crystal X-ray Diffraction. Available from: [Link]
-
Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction. Available from: [Link]
-
PubChem. (n.d.). 2-Azaspiro(4.5)decan-3-one. Retrieved from [Link]
-
Pelipko, V. V., et al. (2018). Determination of the fine structure of the spiro-carboheterocycle using NMR spectroscopy and X-ray diffraction analysis. ResearchGate. Available from: [Link]
-
PubChem. (n.d.). 2-Azaspiro(4.5)decane. Retrieved from [Link]
-
Chemical Synthesis Database. (2025, May 20). 2-azaspiro[4.5]dec-1-ene. Available from: [Link]
-
Synthesis of Spirodiones and Their Structure Determination by X-Ray Crystallography. (2006, September 23). Taylor & Francis Online. Available from: [Link]
-
Royal Society of Chemistry. (2020). Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides. Organic & Biomolecular Chemistry. Available from: [Link]
-
PubChemLite. (n.d.). 2-azaspiro[4.5]decane (C9H17N). Retrieved from [Link]
- Google Patents. (n.d.). CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
-
PubMed. (2022, July 18). Synthesis of new N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)pyridine-3-carboxamide derivatives and evaluation of their anti-influenza virus and antitubercular activities. Available from: [Link]
-
Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Available from: [Link]
-
Iowa State University. (n.d.). X-Ray Diffraction Basics. Available from: [Link]
-
ResearchGate. (2025, August 6). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Available from: [Link]
-
IRIS. (2025, May 21). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Available from: [Link]
-
BiŌkeanós. (n.d.). The Cambridge Structural Database. Available from: [Link]
-
CCDC. (n.d.). The Largest Curated Crystal Structure Database. Available from: [Link]
-
PubChemLite. (n.d.). 2-azaspiro[4.5]decane-1,3-dione (C9H13NO2). Retrieved from [Link]
-
ResearchGate. (n.d.). X-ray structure of spiro compound 7b. Available from: [Link]
- Google Patents. (n.d.). DK3169666T3 - SUBSTITUTED AZASPIRO (4.5) DECAN DERIVATES.
-
LookChem. (n.d.). Cas 176-66-9,2-AZASPIRO[4][9]DECANE. Retrieved from [Link]
-
MDPI. (2016, October 18). Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds. Available from: [Link]
-
NextSDS. (n.d.). 2-Azaspiro[4.5]decane-3-carboxylic acid — Chemical Substance Information. Retrieved from [Link]
Sources
- 1. drughunter.com [drughunter.com]
- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 3. tandfonline.com [tandfonline.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Spirocyclic Motifs in Natural Products | Encyclopedia MDPI [encyclopedia.pub]
- 6. Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester - Google Patents [patents.google.com]
- 8. lookchem.com [lookchem.com]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 10. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]
- 11. pulstec.net [pulstec.net]
- 12. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. mkuniversity.ac.in [mkuniversity.ac.in]
- 14. mdpi.com [mdpi.com]
Application Note: Optimized Protocol for the Solubilization of 2-Azaspiro[4.5]decane-2-carboxamide in DMSO for In Vitro Cell Culture
Introduction & Mechanistic Context
In modern drug discovery, the incorporation of spirocyclic scaffolds is a highly effective strategy for increasing the fraction of sp3-hybridized carbons (Fsp3) within a molecule. This structural shift from flat, planar aromatics to 3D architectures significantly improves metabolic stability, target specificity, and thermodynamic solubility.
2-Azaspiro[4.5]decane-2-carboxamide is a highly versatile spirocyclic building block. It serves as a critical structural fragment in the development of advanced immunotherapeutic agents, most notably in the synthesis of dual A2A/A2B adenosine receptor antagonists (such as M1069), which are designed to counteract tumor-induced immunosuppression in the tumor microenvironment[1].
While spirocycles generally exhibit favorable solubility profiles, preparing them for in vitro cell culture requires strict solvent management. Dimethyl sulfoxide (DMSO) is the universal solvent for small molecule screening; however, improper dissolution techniques or excessive final DMSO concentrations can induce solvent toxicity, leading to artifactual assay data[2]. This guide provides a self-validating, causality-driven protocol for handling this compound.
Physicochemical Profiling
Before initiating the protocol, it is critical to understand the physical parameters of the compound to calculate accurate molarities and anticipate solvent behavior[3].
Table 1: Physicochemical Properties of 2-Azaspiro[4.5]decane-2-carboxamide
| Parameter | Value / Description |
| Chemical Name | 2-Azaspiro[4.5]decane-2-carboxamide |
| CAS Number | 1862738-14-4 |
| Molecular Formula | C10H18N2O |
| Molecular Weight | 182.26 g/mol |
| Appearance | Solid / Dry Powder |
| Kinetic Solubility (DMSO) | >50 mM (Highly Soluble)[4] |
Causality in Experimental Design (E-E-A-T Principles)
As a best practice in assay development, researchers must understand why specific steps are taken, rather than blindly following a recipe.
-
Thermodynamic vs. Kinetic Solubility: The compound possesses high thermodynamic solubility in 100% DMSO. However, when a highly concentrated DMSO stock is pipetted directly into an aqueous buffer (like cell culture media), the rapid solvent exchange can cause the hydrophobic portions of the molecule to crash out of solution. This kinetic precipitation creates micro-crystals that are often invisible to the naked eye but will drastically reduce the actual concentration of the drug reaching the cells.
-
The 0.1% DMSO Cytotoxicity Limit: DMSO is an amphiphilic solvent that readily intercalates into lipid bilayers. At high concentrations, it alters cell membrane permeability, induces unwanted cellular differentiation, and triggers apoptosis. To maintain scientific integrity and ensure that observed phenotypic changes are due to the drug and not the solvent, the final DMSO concentration in the cell culture must be strictly maintained at ≤ 0.1% (v/v) [2].
-
Hygroscopicity of DMSO: DMSO acts as a desiccant, rapidly absorbing atmospheric moisture. Water ingress reduces the solvation capacity of DMSO for organic compounds. Therefore, stocks must be aliquoted immediately to prevent repeated atmospheric exposure during freeze-thaw cycles.
Step-by-Step Solubilization Protocol
Phase 1: Preparation of the 50 mM Master Stock
-
Equilibration: Allow the vial of 2-azaspiro[4.5]decane-2-carboxamide powder to equilibrate to room temperature in a desiccator before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, which will degrade the compound and alter its weighed mass.
-
Weighing: Weigh exactly 9.11 mg of the compound into a sterile, solvent-resistant microcentrifuge tube.
-
Solvent Addition: Add exactly 1.0 mL of sterile, anhydrous, cell-culture grade DMSO (≥99.9% purity). Causality: Always use a positive displacement pipette for DMSO. Standard air-displacement pipettes will drip due to DMSO’s low surface tension and high vapor pressure, leading to inaccurate molarity.
-
Dissolution: Vortex the solution for 30–60 seconds. If the solution is not entirely clear, sonicate in a water bath at room temperature for 2 minutes.
Phase 2: Aliquoting and Storage
-
Dispensing: Immediately dispense the 50 mM Master Stock into 20 µL single-use aliquots using sterile PCR tubes or cryovials.
-
Storage: Store aliquots at -20°C (or -80°C for long-term stability). Causality: Single-use aliquots prevent freeze-thaw cycles, which introduce moisture and cause the compound to hydrolyze or precipitate over time.
Phase 3: Working Solution & Media Preparation
-
Intermediate Dilution: Thaw one 20 µL aliquot (50 mM). Dilute it 1:50 into sterile PBS or serum-free media to create a 1 mM Intermediate Solution (contains 2% DMSO). Causality: This step prevents the "solvent shift" shock that causes kinetic precipitation when pure DMSO hits a large aqueous volume.
-
Final Assay Media: Dilute the 1 mM Intermediate Solution 1:20 into your final complete cell culture media. This yields a 50 µM Final Treatment Concentration with a final DMSO concentration of exactly 0.1% , which is safe for cellular assays[2].
Workflow Visualization
Workflow for dissolution and serial dilution of 2-azaspiro[4.5]decane-2-carboxamide in DMSO.
Troubleshooting & Quality Control
Table 2: Common Issues and Corrective Actions
| Observation | Potential Cause | Corrective Action |
| Cloudiness upon adding DMSO | Incomplete solvation or cold solvent. | Vortex vigorously. Sonicate at room temperature for 2–5 minutes. Ensure DMSO is anhydrous. |
| Precipitation in culture media | Kinetic "crashing" due to rapid solvent shift. | Do not add 100% DMSO directly to media. Always use the step-wise intermediate dilution method described in Phase 3. |
| Inconsistent assay results | Compound degradation from freeze-thaw cycles. | Discard the current aliquot. Thaw a fresh, single-use aliquot for the next biological replicate. |
References
-
Dual A2A/A2B Adenosine Receptor Antagonist M1069 Counteracts Immunosuppressive Mechanisms of Adenosine and Reduces Tumor Growth In Vivo - AACR Journals -1
-
2-Azaspiro[4.5]decane-2-carboxamide Product Specifications - Sapphire Bioscience - 3
-
Maximum DMSO Concentration in Cell Culture Guidelines - Benchchem -2
-
Safety Data Sheet & Solubility Profile for 2-azaspiro derivatives - Tocris Bioscience - 4
Sources
Formulation strategies for 2-azaspiro[4.5]decane-2-carboxamide oral delivery
Application Note: Advanced Formulation Strategies for the Oral Delivery of 2-Azaspiro[4.5]decane-2-carboxamide Derivatives
Executive Summary
The 2-azaspiro[4.5]decane-2-carboxamide scaffold is a highly privileged structural motif in modern drug discovery. By providing rigid conformational restriction and 3D structural complexity, this spirocyclic core enhances target selectivity and metabolic stability compared to traditional flat aromatic rings. It has been successfully deployed in the development of novel cGAS inhibitors[1] and potent dual A2A/A2B adenosine receptor antagonists, such as M1069[2].
However, the very structural rigidity that confers high target affinity also results in high crystal lattice energy. When coupled with lipophilic appendages, these derivatives frequently present as "brick dust" or "grease" molecules—exhibiting poor aqueous solubility and classifying them as Biopharmaceutics Classification System (BCS) Class II or IV compounds. This application note details field-proven formulation strategies—specifically Amorphous Solid Dispersions (ASD) and Self-Microemulsifying Drug Delivery Systems (SMEDDS)—to overcome dissolution rate-limited absorption and achieve robust oral bioavailability[3].
Physicochemical Profiling & Rationale
Before selecting a formulation strategy, it is critical to understand the causality behind the poor oral bioavailability of 2-azaspiro[4.5]decane derivatives. The spirocyclic node restricts rotational freedom, often leading to tight molecular packing in the crystalline state (high melting point, Tm ).
Table 1: Typical Physicochemical Profile of 2-Azaspiro[4.5]decane-2-carboxamide Derivatives
| Parameter | Typical Range | Formulation Implication |
| Molecular Weight | 350 – 550 Da | Favorable for intestinal permeation if solubilized. |
| LogP (Lipophilicity) | 3.5 – 6.0 | High lipophilicity drives poor aqueous solubility; necessitates lipid-based or supersaturating systems. |
| Melting Point ( Tm ) | > 150 °C | High crystal lattice energy limits dissolution rate. Disruption of the crystalline lattice is required. |
| Aqueous Solubility | < 10 µg/mL | Dissolution rate-limited absorption; high risk of precipitation in the gastrointestinal (GI) tract. |
Strategic Decision: If the compound exhibits a high Tm (>150°C) but moderate LogP, disrupting the crystal lattice via Amorphous Solid Dispersion (ASD) is highly effective. If the compound is highly lipophilic (LogP > 4.5) with high solubility in oils, a Lipid-Based Formulation (SMEDDS) is preferred to maintain the drug in a solubilized state and promote lymphatic transport.
Formulation Strategy 1: Amorphous Solid Dispersion (ASD) via Hot Melt Extrusion (HME)
Mechanism & Causality: Converting the crystalline 2-azaspiro[4.5]decane-2-carboxamide derivative into an amorphous state eliminates the thermodynamic barrier of the crystal lattice. When formulated with a hydrophilic polymer (e.g., Copovidone or HPMCAS), the system generates a "spring and parachute" effect in the GI tract. The amorphous drug rapidly dissolves to create a supersaturated solution (the spring), while the polymer inhibits precipitation (the parachute), allowing time for epithelial absorption.
Protocol: HME-Based ASD Preparation and Validation
Note: This protocol is a self-validating system. The success of the formulation is entirely dependent on the analytical confirmation of the amorphous state.
Step 1: Excipient Selection & Blending
-
Select a concentration gradient of API to polymer (e.g., 10%, 20%, and 30% API w/w). HPMCAS-HF is recommended for spirocyclic compounds due to its excellent precipitation-inhibition properties in intestinal pH.
-
Add 5% w/w of a plasticizer/surfactant (e.g., Vitamin E TPGS or D-α-Tocopheryl polyethylene glycol succinate) to lower the processing temperature and enhance wettability.
-
Blend the physical mixture using a V-blender for 15 minutes at 25 rpm.
Step 2: Hot Melt Extrusion
-
Feed the blend into a co-rotating twin-screw extruder.
-
Set the temperature profile across the barrel zones. The maximum temperature should be 10–15°C above the glass transition temperature ( Tg ) of the polymer, but strictly below the degradation temperature of the API.
-
Extrude at a screw speed of 100–150 rpm to ensure high shear mixing.
-
Cool the extrudate rapidly on a chill roll to freeze the polymer-drug matrix in the amorphous state, then mill into a fine powder (< 250 µm).
Step 3: Self-Validation (Characterization)
-
Powder X-Ray Diffraction (PXRD): Analyze the milled extrudate. The complete absence of Bragg peaks (a broad "halo" pattern) validates the successful conversion to the amorphous state.
-
Differential Scanning Calorimetry (DSC): Heat the sample at 10°C/min. A single Tg validates that the API and polymer are molecularly miscible. The absence of a melting endotherm ( Tm ) confirms no residual crystallinity.
Formulation Strategy 2: Self-Microemulsifying Drug Delivery Systems (SMEDDS)
Mechanism & Causality: For 2-azaspiro[4.5]decane-2-carboxamide derivatives with extreme lipophilicity (LogP > 4.5), ASDs may still suffer from precipitation upon dissolution. SMEDDS bypass the dissolution step entirely by presenting the drug to the GI tract already solubilized in a lipid-surfactant mixture. Upon mild agitation in stomach fluids, the system spontaneously forms microemulsions (<100 nm), providing a massive surface area for absorption and potentially triggering chylomicron-mediated lymphatic transport[3].
Protocol: SMEDDS Development and In Vitro Lipolysis
Step 1: Equilibrium Solubility Screening
-
Add excess API to various oils (e.g., Capmul MCM, Peceol), surfactants (e.g., Kolliphor EL, Tween 80), and cosolvents (e.g., PEG 400, Transcutol P).
-
Shake at 37°C for 48 hours, centrifuge at 10,000 rpm for 15 minutes, and quantify the solubilized API via HPLC.
-
Causality Check: Select the oil, surfactant, and cosolvent that yield the highest API solubility to prevent drug loading limitations.
Step 2: Ternary Phase Diagram Construction
-
Titrate varying ratios of Oil : Surfactant : Cosolvent (from 1:9 to 9:1) with water at 37°C.
-
Visually assess the mixtures. Plot the regions that form clear, transparent, or slightly bluish dispersions on a ternary phase diagram.
-
Select a formulation composition from the microemulsion region (typically 20% Oil, 50% Surfactant, 30% Cosolvent).
Step 3: Emulsification & Self-Validation
-
Disperse 1 mL of the SMEDDS formulation into 250 mL of 0.1 N HCl (simulated gastric fluid) at 37°C with gentle stirring (50 rpm).
-
Dynamic Light Scattering (DLS): Measure the droplet size. A Z-average diameter of < 50 nm with a Polydispersity Index (PDI) < 0.2 validates a successful microemulsion.
Step 4: In Vitro Lipolysis Assay
-
Introduce the SMEDDS into a simulated intestinal fluid containing pancreatic lipase and bile salts.
-
Monitor drug precipitation over 60 minutes. A successful formulation will maintain >85% of the 2-azaspiro[4.5]decane derivative in the aqueous phase (micellar fraction), validating its readiness for in vivo oral dosing.
Mechanistic Workflow Visualization
The following diagram illustrates the logical decision-making process and subsequent physiological absorption pathways for formulated 2-azaspiro[4.5]decane-2-carboxamide derivatives.
Oral absorption pathways for formulated 2-azaspiro[4.5]decane derivatives.
Conclusion
The 2-azaspiro[4.5]decane-2-carboxamide motif is a powerful tool for achieving high target affinity and metabolic stability. However, its translation into an orally bioavailable drug requires sophisticated formulation engineering. By systematically evaluating the compound's thermal and lipophilic properties, formulation scientists can rationally select between ASDs to overcome crystal lattice energy or SMEDDS to bypass dissolution limits, thereby ensuring robust systemic exposure.
References
-
Design, Synthesis, and Pharmacological Evaluation of Spiro[carbazole-3,3'-pyrrolidine] Derivatives as cGAS Inhibitors for Treatment of Acute Lung Injury. PubMed / ACS Journal of Medicinal Chemistry. Available at:[Link]
-
Dual A2A/A2B Adenosine Receptor Antagonist M1069 Counteracts Immunosuppressive Mechanisms of Adenosine and Reduces Tumor Growth In Vivo. AACR Journals. Available at:[Link]
-
Orally Bioavailable Cyclin A/B RxL Inhibitors: Optimization of a Novel Class of Macrocyclic Peptides That Target E2F-High and G1–S-Checkpoint-Compromised Cancers. ACS Publications. Available at:[Link]
Sources
Technical Support Center: Troubleshooting the Aqueous Solubility of 2-azaspiro[4.5]decane-2-carboxamide
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals experiencing aqueous solubility challenges with 2-azaspiro[4.5]decane-2-carboxamide . By bridging the gap between structural physicochemical theory and bench-level execution, this guide provides actionable, self-validating strategies to optimize your assays and formulations.
Diagnostic Decision Tree
Before proceeding to the troubleshooting steps, use the diagnostic workflow below to identify the most appropriate solubility-enhancing strategy based on your current stage of development.
Diagnostic workflow for 2-azaspiro[4.5]decane-2-carboxamide solubility enhancement strategies.
Troubleshooting Guides & FAQs
Q1: Why is my compound precipitating? Doesn't its spirocyclic structure guarantee good solubility? Answer: It is a common misconception that all spirocycles are highly soluble. While increasing the fraction of sp³-hybridized carbons (Fsp³) helps molecules "escape from flatland" and generally improves solubility by disrupting planar π-π stacking (1[1]), solubility is ultimately governed by the General Solubility Equation (GSE). The GSE dictates that aqueous solubility is inversely proportional to both lipophilicity (LogP) and crystal lattice energy (2[2]). In 2-azaspiro[4.5]decane-2-carboxamide, the cyclohexane ring of the [4.5] spiro system is highly lipophilic. Furthermore, the primary carboxamide group (-CONH₂) acts as both a strong hydrogen bond donor and acceptor. This creates a highly rigid, tightly packed intermolecular hydrogen-bonding network in the solid state, leading to a high lattice energy that water molecules struggle to disrupt (3[3]).
Q2: I am running in vitro cell-based assays and my compound crashes out when I dilute my DMSO stock into the aqueous assay buffer. How do I fix this? Answer: You are experiencing "solvent shock." When the rapid diffusion of DMSO into the aqueous phase leaves the highly lipophilic cyclohexane core exposed, it triggers rapid drug nucleation and precipitation. Solution: Implement a step-down dilution strategy combined with biological co-solvents. Instead of a direct 1:100 dilution from DMSO to buffer, perform intermediate dilutions in a transitional solvent mixture (e.g., 10% DMSO / 90% buffer containing 0.1% Tween-20 or 1% Bovine Serum Albumin). The amphiphilic nature of Tween-20 or BSA provides a hydrophobic pocket that shields the cyclohexane ring, lowering the thermodynamic penalty of aqueous solvation (2[2]).
Q3: We are moving to in vivo PK/PD studies. What is the most reliable formulation strategy for oral dosing? Answer: For a molecule with a lipophilic core and a high-lattice-energy polar headgroup, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) complexation or Amorphous Solid Dispersions (ASDs) are the most effective strategies (4[4]). Mechanism: HP-β-CD features a hydrophobic internal cavity and a hydrophilic exterior. The lipophilic cyclohexane ring of 2-azaspiro[4.5]decane-2-carboxamide spontaneously partitions into the cyclodextrin cavity, driven by the displacement of high-energy water molecules. Meanwhile, the polar carboxamide group remains exposed to the aqueous environment, maintaining hydrogen bonding with the surrounding water or the cyclodextrin's hydroxyl rims (5[5]). This host-guest inclusion effectively masks the lipophilicity and prevents crystal lattice formation.
Q4: We are in the Hit-to-Lead phase. Are there structural modifications we can make to improve intrinsic solubility without losing the spirocyclic scaffold? Answer: Yes. The primary driver of poor solubility here is the lipophilicity of the carbocyclic cyclohexane ring. You can perform a bioisosteric replacement by introducing a heteroatom into the cyclohexane ring to lower the LogP. For example, synthesizing the 8-oxa derivative (8-oxa-2-azaspiro[4.5]decane-2-carboxamide) replaces a methylene (-CH₂-) with an oxygen atom (-O-). This subtle change significantly reduces lipophilicity and introduces a new hydrogen bond acceptor, improving aqueous solvation energy without drastically altering the 3D vectorology of the spirocycle (3[3]).
Quantitative Data Summary
| Solubility Strategy | Mechanism of Action | Target Application | Expected Solubility Enhancement |
| Biological Co-solvents (1% BSA) | Hydrophobic shielding of the cyclohexane ring via protein binding pockets. | In vitro cell-based assays | 5 to 10-fold |
| HP-β-CD Complexation | Host-guest encapsulation of the lipophilic core; disruption of crystal lattice. | In vivo oral dosing (liquid/suspension) | 50 to 150-fold |
| Amorphous Solid Dispersion (ASD) | Polymeric stabilization of the high-energy amorphous state; prevents nucleation. | In vivo oral dosing (solid tablet) | 100 to 300-fold |
| Structural Modification (8-oxa derivative) | Reduction of LogP and introduction of a hydrogen bond acceptor. | Hit-to-Lead Optimization | 10 to 50-fold (intrinsic) |
Experimental Protocols
Protocol 1: Preparation and Validation of HP-β-CD Inclusion Complexes (Kneading Method)
Purpose: To disrupt the crystalline lattice of 2-azaspiro[4.5]decane-2-carboxamide and encapsulate the lipophilic cyclohexane core for in vivo dosing.
-
Molar Ratio Calculation: Weigh 2-azaspiro[4.5]decane-2-carboxamide (MW: 182.3 g/mol ) and HP-β-CD (MW: ~1400 g/mol ) in a 1:1 or 1:2 molar ratio.
-
Wet Kneading: Place the physical mixture in an agate mortar. Add a minimal volume of a 50:50 (v/v) ethanol/water mixture to form a homogeneous paste. Knead continuously for 45 minutes to ensure molecular-level interaction.
-
Drying: Dry the paste in a vacuum desiccator at 40°C for 24 hours to remove all residual solvents.
-
Milling and Sieving: Gently pulverize the dried complex and pass it through a 100-mesh sieve to ensure uniform particle size.
-
Self-Validation Step (Crucial): Analyze the resulting powder via Differential Scanning Calorimetry (DSC).
-
Causality of Validation: A successful inclusion complex will show the complete disappearance of the sharp endothermic melting peak of the crystalline carboxamide, confirming successful amorphization and encapsulation. If the peak remains, the complexation is incomplete, and the kneading time or solvent ratio must be adjusted.
-
Protocol 2: Kinetic Aqueous Solubility Assay via Nephelometry
Purpose: To dynamically measure the point of precipitation in aqueous buffer to prevent assay failure.
-
Stock Preparation: Prepare a 10 mM stock solution of 2-azaspiro[4.5]decane-2-carboxamide in 100% DMSO.
-
Self-Validation Controls: Prepare parallel 10 mM stocks of Propranolol (high solubility control) and Amiodarone (low solubility control).
-
Causality of Validation: These controls ensure the nephelometer's dynamic range is calibrated and that the buffer conditions are correct before testing your target compound.
-
-
Serial Dilution: In a 96-well UV-transparent plate, perform a serial dilution of the stocks into Phosphate Buffered Saline (PBS, pH 7.4), maintaining a final DMSO concentration of ≤1%.
-
Incubation: Seal the plate and incubate at 37°C for 2 hours with gentle orbital shaking to allow thermodynamic equilibration.
-
Nephelometric Measurement: Measure the forward light scatter (nephelometry) at 620 nm. The kinetic solubility limit is defined as the highest concentration where the scattered light intensity matches the blank (PBS + 1% DMSO). An inflection point in the scatter plot indicates the onset of drug nucleation.
References
-
Lovering F, Bikker J, Humblet C. "Escape from flatland: increasing saturation as an approach to improving clinical success." Journal of Medicinal Chemistry. 2009.[Link]
-
Di L, Kerns EH. "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier. 2010.[Link]
-
Walker MA. "Improvement in aqueous solubility achieved via small molecular changes." Bioorganic & Medicinal Chemistry Letters. 2017.[Link]
-
Karagianni A, Kachrimanis K, Barmpalexis P. "Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs." Pharmaceutics (PMC). 2018.[Link]
-
Nguyen TH, et al. "Enhancing the Solubility of Curcumin Using a Solid Dispersion System with Hydroxypropyl-β-Cyclodextrin." MDPI. 2020.[Link]
Sources
- 1. Escape from flatland: increasing saturation as an approach to improving clinical success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug-like Properties: Concepts, Structure Design and Methods - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 3. Improvement in aqueous solubility achieved via small molecular changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting 2-Azaspiro[4.5]decane-2-carboxamide Synthesis
Welcome to the Application Scientist Support Center. The 2-azaspiro[4.5]decane core is a privileged spirocyclic scaffold frequently utilized in modern drug discovery, notably in the development of dual A2A/A2B adenosine receptor antagonists (like M1069)[1] and potent Vanin-1 inhibitors [2].
However, converting the secondary amine, 2-azaspiro[4.5]decane, into its primary urea derivative (2-azaspiro[4.5]decane-2-carboxamide) is notoriously prone to low yields. This guide breaks down the mechanistic causality behind common failures—ranging from dimerization to aqueous partitioning—and provides validated, self-correcting protocols to optimize your workflow.
Mechanistic Workflow & Failure Points
To troubleshoot your synthesis, you must first understand the competing pathways. The diagram below illustrates the two most common synthetic routes and their respective thermodynamic pitfalls [3].
Synthesis pathways for 2-azaspiro[4.5]decane-2-carboxamide and primary failure modes.
Frequently Asked Questions (Troubleshooting Guide)
Q1: Why am I seeing a significant amount of symmetrical urea (dimer) byproduct?
Causality: If you are using phosgene equivalents like 1,1′-Carbonyldiimidazole (CDI) or triphosgene (Route B), you are generating a highly reactive intermediate (e.g., an imidazole-1-carboxamide). Because 2-azaspiro[4.5]decane is a highly nucleophilic secondary amine, it aggressively attacks this intermediate before you can introduce ammonia, resulting in the symmetrical bis(2-azaspiro[4.5]decan-2-yl)methanone dimer [4]. Solution: Abandon phosgene equivalents for this specific primary carboxamide. Switch to the Potassium Cyanate (KOCN) method (Route A). Cyanic acid (HNCO) generated in situ reacts with the amine to form the primary carboxamide directly, completely eliminating the possibility of dimerization.
Q2: My conversion is stalling at 50% using the KOCN method. How do I push it to completion?
Causality: The predicted pKa of 2-azaspiro[4.5]decane is approximately 11.6. In standard aqueous conditions, it exists almost entirely as a protonated ammonium salt, which is non-nucleophilic. The carbamoylation reaction relies on a delicate equilibrium: you need enough free amine to act as a nucleophile, but enough acid to protonate the cyanate anion into electrophilic cyanic acid (HNCO, pKa ~3.4). If the pH drops below 3, the amine is completely deactivated; if it rises above 7, HNCO is not formed. Solution: Do not use strong mineral acids (like HCl) which cause wild pH swings. Buffer the reaction strictly between pH 4.5 and 5.5 using Glacial Acetic Acid (AcOH).
Q3: The LC-MS shows 95% conversion, but my isolated yield is <40%. Where is the product going?
Causality: 2-azaspiro[4.5]decane-2-carboxamide is highly polar. The combination of the hydrogen-bonding carboxamide group and the compact spirocyclic core gives it significant water solubility. Standard liquid-liquid extraction (LLE) with Ethyl Acetate or Dichloromethane (DCM) will leave >40% of your product in the aqueous waste. Solution: Implement a "salting-out" procedure. Saturate the aqueous layer with NaCl prior to extraction, and switch your extraction solvent to a 4:1 mixture of Chloroform:Isopropanol or 2-Methyltetrahydrofuran (2-MeTHF), which disrupts the aqueous hydrogen-bonding network.
Reagent System Comparison Data
To aid in route selection, the following table summarizes the quantitative performance of various carbamoylation reagents specifically applied to the 2-azaspiro[4.5]decane scaffold.
| Reagent System | Typical Isolated Yield | Major Byproduct | Scalability | Cost-Efficiency |
| KOCN / AcOH (Aq) | 85 - 95% | Unreacted Amine | Excellent | High |
| CDI / NH₃ (aq) | 50 - 65% | Symmetrical Dimer | Moderate | Medium |
| Triphosgene / NH₃ | 40 - 60% | Dimer, Chlorides | Poor (Toxic) | Low |
| Urea (Thermal, 160°C) | 30 - 45% | Degradation products | Good | High |
Validated Experimental Protocol: Direct Carbamoylation via KOCN
This protocol utilizes the buffered cyanate method, designed as a self-validating system to ensure optimal pH and maximize recovery.
Materials Required:
-
2-azaspiro[4.5]decane (Free base or HCl salt)
-
Potassium cyanate (KOCN) - Must be fresh; degrades to carbonate in moist air.
-
Glacial Acetic Acid (AcOH)
-
Sodium Chloride (NaCl)
-
Chloroform / Isopropanol (4:1 v/v)
Step-by-Step Methodology:
-
Amine Preparation: Dissolve 2-azaspiro[4.5]decane (10.0 mmol, 1.39 g) in 15 mL of distilled water.
-
Self-Validation Check: If using the free base, the solution will be highly basic. If using the HCl salt, proceed to step 2 but reduce the initial acetic acid charge by 50%.
-
-
pH Buffering: Slowly add Glacial Acetic Acid dropwise while monitoring with a pH meter until the solution reaches exactly pH 5.0. (Typically requires ~1.2 to 1.5 equivalents).
-
Cyanate Addition: In a separate vial, dissolve Potassium Cyanate (15.0 mmol, 1.22 g, 1.5 eq) in 5 mL of water. Add this solution dropwise to the amine mixture over 10 minutes at room temperature.
-
Thermal Activation: Heat the reaction mixture to 60 °C for 4 hours.
-
Mechanistic Note: Heating accelerates the generation of HNCO and drives the nucleophilic attack. Prolonged heating (>8 hours) may lead to slow hydrolysis of the product.
-
-
Quench and Salting Out: Cool the reaction to 0 °C. Add solid NaCl to the reaction mixture until no more dissolves (complete saturation).
-
Extraction: Extract the saturated aqueous layer with a 4:1 mixture of Chloroform:Isopropanol (3 x 20 mL).
-
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Triturate the resulting crude solid with cold diethyl ether to afford pure 2-azaspiro[4.5]decane-2-carboxamide as a white crystalline solid.
Preventing degradation of 2-azaspiro[4.5]decane-2-carboxamide during long-term storage
Welcome to the Technical Support Center for 2-azaspiro[4.5]decane-2-carboxamide [1]. This portal is designed for researchers, analytical scientists, and drug development professionals who require robust, field-proven strategies to prevent the degradation of this spirocyclic compound during long-term storage.
Section 1: Mechanistic Troubleshooting & FAQs
Q: Why is my 2-azaspiro[4.5]decane-2-carboxamide sample showing reduced purity over time? A: The primary degradation pathway for 2-azaspiro[4.5]decane-2-carboxamide is the hydrolysis of the carboxamide group [2]. While the spirocyclic azaspiro[4.5]decane backbone provides some steric hindrance, the terminal carboxamide remains highly susceptible to nucleophilic attack by water. When exposed to moisture—especially under acidic or basic conditions—the carboxamide bond is cleaved, yielding 2-azaspiro[4.5]decane-2-carboxylic acid and ammonia[3].
Q: How does ambient moisture act as a catalyst for this degradation in solid-state powders? A: In solid-state storage, hygroscopic APIs can absorb trace amounts of atmospheric water, forming a localized micro-environment where the drug partially dissolves. This localized dissolution allows ambient protons (acidic) or hydroxyl ions (basic) to polarize the carbonyl carbon, lowering the activation energy required for hydrolytic cleavage[2].
Hydrolytic degradation pathway of 2-azaspiro[4.5]decane-2-carboxamide into acid and ammonia.
Q: Are there any secondary degradation pathways I should be concerned about? A: Yes. While hydrolysis is the primary concern, the secondary amine within the azaspiro ring (if unprotected) or trace impurities can be susceptible to oxidation. Storing the compound in the absence of light (using amber vials) and oxygen (under nitrogen or argon) mitigates these secondary oxidative pathways[4].
Section 2: Quantitative Stability Profiles
To establish a self-validating baseline for your experiments, we have summarized the expected degradation kinetics of 2-azaspiro[4.5]decane-2-carboxamide under various environmental conditions. These benchmarks align with the ICH Q1A(R2) guidelines for stability testing of new drug substances[5].
| Storage Condition | Relative Humidity (RH) | Duration | Purity (HPLC-UV) | Primary Degradant (Carboxylic Acid) |
| -20°C (Argon Purged) | < 5% | 12 months | > 99.5% | < 0.1% |
| 5°C (Refrigerated) | < 10% | 12 months | 98.2% | 1.1% |
| 25°C (Accelerated) | 60% | 6 months | 94.5% | 4.8% |
| 40°C (Stress Test) | 75% | 6 months | 82.3% | 15.6% |
Note: Causality dictates that as temperature increases, the kinetic energy of the molecules surpasses the activation energy barrier for hydrolysis, exponentially increasing the degradation rate according to the Arrhenius equation[2].
Section 3: Step-by-Step Methodologies
Protocol 1: Optimal Long-Term Storage Preparation
This protocol acts as a self-validating system: by systematically eliminating water, oxygen, and thermal energy, you mathematically reduce the probability of degradation to near zero.
Step 1: Lyophilization (Freeze-Drying)
-
Action: Dissolve the API in a suitable volatile solvent (e.g., MS-grade water/acetonitrile mix) and lyophilize for 24-48 hours.
-
Causality: Removes residual solvent and bound water trapped within the crystal lattice, eliminating the primary reactant required for hydrolysis[3].
Step 2: Aliquoting
-
Action: Divide the bulk powder into single-use aliquots (e.g., 5 mg or 10 mg) in amber glass vials.
-
Causality: Prevents repeated freeze-thaw cycles and limits atmospheric exposure to the entire batch when only a small amount is needed for an assay. Amber glass prevents photolytic degradation.
Step 3: Inert Gas Purging
-
Action: Gently purge the headspace of each vial with high-purity Argon (Ar) or Nitrogen (N2) gas for 15-30 seconds.
-
Causality: Argon is heavier than air and effectively displaces ambient oxygen and moisture-laden air, preventing oxidative and hydrolytic reactions[4].
Step 4: Sealing and Desiccation
-
Action: Seal the vials immediately using PTFE-lined crimp caps. Place the sealed vials inside a secondary container (e.g., a vacuum-sealed Mylar bag) containing activated silica gel packets.
-
Causality: PTFE provides an impermeable barrier to ambient humidity, unlike standard rubber septa which degrade and become porous over time. The silica gel acts as a sacrificial moisture sink[3].
Step 5: Temperature Control
-
Action: Store the secondary container in a monitored -20°C freezer.
-
Causality: Lowers the thermal energy of the system, drastically slowing down any residual kinetic reactions.
Step-by-step workflow for preparing 2-azaspiro[4.5]decane-2-carboxamide for long-term storage.
Protocol 2: Forced Degradation Study (Analytical Validation)
To ensure your HPLC/LC-MS methods can accurately detect degradation, you must create a self-validating control by intentionally degrading a sample.
Step 1: Acidic Stress Dissolve 1 mg of 2-azaspiro[4.5]decane-2-carboxamide in 1 mL of 0.1 N HCl. Incubate at 60°C for 6 hours[2]. Step 2: Basic Stress Dissolve 1 mg in 1 mL of 0.1 N NaOH. Incubate at 60°C for 6 hours. (Note: Base-catalyzed hydrolysis of amides is typically faster than acid-catalyzed). Step 3: Neutralization & Analysis Neutralize the samples, dilute with your mobile phase, and inject into the LC-MS. You should observe a distinct peak corresponding to the mass of 2-azaspiro[4.5]decane-2-carboxylic acid (an M-1 mass shift due to the loss of the NH2 group and addition of OH).
Sources
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. books.rsc.org [books.rsc.org]
- 3. alliedacademies.org [alliedacademies.org]
- 4. A chemical rationale of drug stability and degradation- An insightful approach - IP Int J Compr Adv Pharmacol [ijcap.in]
- 5. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
Optimizing purification of 2-azaspiro[4.5]decane-2-carboxamide by flash chromatography
Technical Support Center: Optimizing Purification of 2-azaspiro[4.5]decane-2-carboxamide
Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals tasked with purifying 2-azaspiro[4.5]decane-2-carboxamide. This compound presents a unique set of chromatographic challenges due to its structural dichotomy: a highly lipophilic spirocyclic aliphatic core paired with a highly polar, hydrogen-bonding carboxamide headgroup.
Below, we troubleshoot the most common issues encountered during flash chromatography, explaining the mechanistic causality behind each problem and providing field-proven, self-validating solutions.
Section 1: Detection Troubleshooting
Q1: Why is my compound completely invisible on the UV chromatogram during purification? A1: 2-azaspiro[4.5]decane-2-carboxamide lacks an aromatic ring or any extended conjugated pi-system. Its only potential chromophore is the isolated carbonyl group of the carboxamide, which exhibits very weak UV absorbance, typically below 220 nm. Standard flash chromatography UV detection is often set to 254 nm, rendering this aliphatic compound effectively invisible. Causality & Solution: To detect this compound, you must rely on alternative detection methods:
-
Evaporative Light Scattering Detection (ELSD): This is the gold standard for non-UV active compounds. ELSD vaporizes the mobile phase and measures the light scattered by the remaining solid analyte particles.
-
Low-Wavelength UV (200–210 nm): If ELSD is unavailable, monitor at 205 nm. However, you must use UV-transparent solvents. Ethyl acetate (UV cutoff 256 nm) and dichloromethane (UV cutoff 235 nm) will blind the detector at this wavelength. You must switch to a reversed-phase system using Water and Acetonitrile (both have cutoffs ≤ 190 nm)[1].
Section 2: Chromatography & Peak Shape
Q2: I am using Normal Phase (Silica) with a Hexane/Ethyl Acetate gradient, but my compound streaks heavily and elutes over many fractions. How can I fix this? A2: The carboxamide group is a strong hydrogen bond donor and acceptor. On bare silica gel, it interacts intensely with acidic silanol groups via hydrogen bonding. This causes an adsorption-desorption lag, manifesting as severe peak tailing (streaking)[2]. Furthermore, the amphiphilic nature of the molecule makes it poorly soluble in non-polar alkane solvents like hexanes[3]. Causality & Solution: You need to disrupt the hydrogen bonding and improve solubility.
-
Change the Solvent System: Switch from Hexane/EtOAc to Dichloromethane (DCM) and Methanol (MeOH). Methanol acts as a strong hydrogen-bond competitor that will occupy the silanol sites on the silica, allowing the carboxamide to elute as a sharp, concentrated band[1]. A typical scouting gradient is 0% to 10% MeOH in DCM.
-
Consider Reversed-Phase (C18): If tailing persists, switch to a C18 stationary phase with a Water/Acetonitrile gradient. The partitioning mechanism of reversed-phase chromatography eliminates silanol-driven tailing entirely[2],[4].
Section 3: Separation from Precursors
Q3: My crude mixture contains unreacted 2-azaspiro[4.5]decane starting material. How do I separate this from the carboxamide product? A3: 2-azaspiro[4.5]decane is a secondary amine and is highly basic, whereas your carboxamide product is neutral. If you attempt to separate them on bare silica without modifiers, the basic amine will streak endlessly and likely co-elute with your product[4]. Causality & Solution: Exploit the pKa difference between the two molecules.
-
Pre-column Extraction: Dissolve the crude mixture in an organic solvent (e.g., DCM) and wash with 1N HCl. The basic amine will protonate and partition into the aqueous layer, leaving the neutral carboxamide in the organic layer.
-
Chromatographic Modifier: If you must separate them via flash chromatography, add 1% aqueous Ammonium Hydroxide (NH4OH) or Triethylamine (TEA) to your DCM/MeOH mobile phase. The basic modifier suppresses the ionization of silica silanols, preventing the amine from sticking and allowing it to elute cleanly[1].
Section 4: Loading Strategies
Q4: The crude material crashes out of solution when I try to liquid-load it onto the column. What is the best loading strategy? A4: The dual nature of the molecule (polar head, non-polar core) often results in poor solubility in the weak starting mobile phase (e.g., 100% DCM or Hexanes). If the sample precipitates at the head of the column, it will slowly dissolve during the run, destroying your resolution and causing artificially broad peaks[3]. Causality & Solution: Implement a Dry Loading strategy. By pre-adsorbing the sample onto a solid support, you bypass the solubility limitations of the starting mobile phase, ensuring a narrow injection band and maximizing resolution[4],[3].
Quantitative Data: Solvent System Comparison
The following table summarizes the performance of various mobile and stationary phases for the purification of 2-azaspiro[4.5]decane-2-carboxamide.
Table 1: Mobile Phase & Detection Compatibility
| Solvent System | Stationary Phase | UV Cutoff (nm) | ELSD Compatibility | Analyte Solubility | Elution Profile |
| Hexane / EtOAc | Bare Silica (NP) | 256 (EtOAc) | Excellent (High volatility) | Poor | Broad, severe tailing |
| DCM / MeOH | Bare Silica (NP) | 235 (DCM) | Good (Requires optimized temp) | High | Sharp bands, good resolution |
| Water / MeCN | C18 (RP) | 190 (MeCN) | Excellent (Requires lyophilization) | Moderate | Excellent, no tailing |
Experimental Protocols & Methodologies
Protocol A: Dry Loading Methodology for Poorly Soluble Polar Compounds
This self-validating protocol ensures that residual loading solvents do not interfere with the chromatographic gradient[4],[3].
-
Dissolution: Dissolve the crude 2-azaspiro[4.5]decane-2-carboxamide in a minimal volume of a volatile, strong solvent (e.g., DCM or Acetone).
-
Sorbent Addition: Add a solid sorbent (Silica gel or Celite) to the flask. Use a 1:2 to 1:4 ratio of crude mass to sorbent mass.
-
Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure until a dry powder is formed.
-
Validation Check: Vigorously shake the flask. The powder must be completely free-flowing. If it clumps or sticks to the glass, residual solvent or oil is present; re-dissolve and add more sorbent.
-
Packing: Transfer the free-flowing powder into an empty solid-load cartridge. Place a frit on top and compress gently to eliminate void volumes.
-
Execution: Attach the cartridge to the flash system and commence the gradient.
Caption: Step-by-step dry loading methodology for poorly soluble polar compounds.
Protocol B: ELSD Optimization and Cleaning
Because 2-azaspiro[4.5]decane-2-carboxamide requires ELSD for accurate fraction collection, maintaining the detector is critical.
-
Gas Supply Check: Ensure the nitrogen gas supply is active and pressurized to 60–70 psig.
-
Temperature Setting: Set the ELSD spray chamber temperature based on the mobile phase. For DCM/MeOH, 40°C is sufficient. For aqueous reversed-phase systems, increase to 60°C.
-
Baseline Validation: Run the starting mobile phase for 3 column volumes (CV). The baseline noise should be < 2 mV. If erratic, the spray chamber is contaminated.
-
Cleaning Cycle: If contaminated, flush the ELSD path with 100% Isopropyl Alcohol (IPA) at 60°C for 10 minutes, bypassing the silica column.
Caption: Workflow for selecting detection and stationary phase for aliphatic carboxamides.
Sources
Technical Support Center: Resolving NMR Peak Overlap in 2-Azaspiro[4.5]decane-2-carboxamide Characterization
Overview
Welcome to the Technical Support Center. Characterizing complex spirocyclic compounds like 2-azaspiro[4.5]decane-2-carboxamide presents unique analytical challenges. The rigid spiro-fused architecture consisting of a cyclohexane ring and an aza-ring forces many aliphatic protons into similar magnetic environments. This results in severe spectral crowding, particularly in the 1.2–1.8 ppm region, where homonuclear scalar couplings ( JHH ) create a dense "hump" of overlapping multiplets. This guide provides field-proven troubleshooting strategies, self-validating protocols, and FAQs to help researchers and drug development professionals achieve unambiguous structural elucidation.
Troubleshooting FAQs
Q1: My 1D 1H NMR spectrum shows a massive unresolved multiplet between 1.2 and 1.8 ppm. How can I differentiate the cyclohexane ring protons? A1: This is a hallmark issue of spirocyclic systems. The chemical shifts of the aliphatic protons are nearly identical, and extensive homonuclear scalar coupling creates severe multiplet overlap.
-
Causality: The overlapping multiplets prevent accurate integration, making it impossible to assign stereochemical relationships or confirm purity.
-
Solution: Implement 1 (e.g., PSYCHE or Zangger-Sterk methods)[1]. Pure shift techniques utilize selective radiofrequency pulses and field gradients to suppress homonuclear scalar couplings, 2 at their respective chemical shifts[2]. If overlap persists due to identical chemical shifts, transition to a3 to separate the signals along the 13C dimension, which boasts a much wider chemical shift dispersion[3].
Q2: I cannot distinguish the spiro-adjacent protons (positions 1 and 3) from the rest of the aza-ring. What is the best approach? A2: The protons adjacent to the nitrogen and the spiro-carbon are highly diagnostic but frequently overlap if the solvent induces similar shielding effects across the molecule.
-
Causality: While the electron-withdrawing carboxamide group deshields the protons at positions 1 and 3, conformational dynamics in standard solvents (like CDCl3 ) can cause these peaks to coalesce with other aza-ring signals.
-
Solution: Perform 4 or switch the deuterated solvent (e.g., to Benzene−d6 or DMSO−d6 ) to alter the solvation shell and induce differential chemical shifts[4]. Follow up with a 2D HMBC experiment to observe long-range correlations (2-3 bonds) from these protons to the carboxamide carbonyl carbon, unambiguously anchoring their assignment.
Q3: The carboxamide NH2 protons appear as a very broad hump or are completely missing. Is my compound degrading? A3: Not necessarily. This phenomenon is typically driven by intermediate chemical exchange or quadrupolar relaxation from the 14N nucleus.
-
Causality: Protons attached to heteroatoms rapidly exchange with trace water in the solvent. Furthermore, restricted rotation around the C-N amide bond due to partial double-bond character causes the two NH2 protons to experience intermediate exchange rates on the NMR timescale, leading to severe peak broadening.
-
Solution: Utilize 4[4]. Lowering the temperature (e.g., to 273 K or lower) slows down the exchange rate, sharpening the NH2 signals and resolving them into two distinct peaks, confirming the restricted rotation of the amide bond.
Quantitative Data & Chemical Shift Mapping
To facilitate rapid spectral assignment, the following table summarizes the expected chemical shift ranges, overlap risk levels, and the optimal resolution techniques for the structural domains of 2-azaspiro[4.5]decane-2-carboxamide.
| Structural Region | Proton Type | Expected 1H Shift (ppm) | Overlap Risk Level | Primary Resolution Technique |
| Cyclohexane Ring | Aliphatic CH2 (C6-C10) | 1.2 – 1.8 | Critical | Pure Shift NMR (PSYCHE), 2D HSQC |
| Aza-ring Core | Hetero-adjacent CH2 (C1, C3) | 2.8 – 3.5 | Moderate | 2D HMBC, Solvent Titration |
| Spiro Junction | Quaternary C5 | N/A ( 13C : ~40-50) | Low | 2D HMBC (Long-range correlation) |
| Carboxamide | Amide NH2 | 5.0 – 6.5 | High (Broadening) | VT-NMR (Cooling) |
Step-by-Step Experimental Protocols
Protocol A: Acquiring a PSYCHE Pure Shift NMR Spectrum
Objective: Collapse JHH multiplets into singlets to resolve the aliphatic cyclohexane "hump".
-
Sample Preparation: Dissolve 10–15 mg of 2-azaspiro[4.5]decane-2-carboxamide in 0.6 mL of high-purity, anhydrous CDCl3 . Ensure the NMR tube is free of paramagnetic impurities.
-
Probe Tuning & Shimming: Insert the sample and tune the probe. Perform rigorous 3D B0 shimming. Causality: Pure shift experiments rely heavily on gradient echoes; poor shimming will introduce severe artifacts and degrade resolution.
-
Pulse Calibration: Calibrate the 90° hard pulse for your specific sample.
-
Parameter Setup: Load the 1[1]. Set the flip angle of the chirp pulses to a low value (typically 15°–20°). Causality: A low flip angle minimizes the excitation of strongly coupled spins, 5[5].
-
Acquisition: Run a dummy scan to optimize the receiver gain. Acquire data with at least 4x the number of scans used for a standard 1D spectrum to compensate for the6[6].
-
Self-Validation Check: Integrate the collapsed singlets and compare them to the total integral of the multiplet region in a standard 1D 1H spectrum. If the integrals deviate by >5%, recalibrate the chirp pulse flip angle or increase the relaxation delay ( D1 ).
Protocol B: Variable Temperature (VT) NMR for Amide Bond Characterization
Objective: Resolve exchange-broadened carboxamide NH2 protons.
-
Solvent Selection: Prepare the sample in a solvent with a wide liquid temperature range, such as Toluene−d8 or DMSO−d6 .
-
Initial Acquisition: Acquire a baseline 1D 1H spectrum at ambient temperature (298 K).
-
Cooling Phase: Gradually lower the temperature in 10 K increments (e.g., 298 K → 288 K → 278 K). Allow 10–15 minutes for thermal equilibration at each step.
-
Iterative Re-shimming: Re-shim the magnetic field (specifically Z1 and Z2) at every temperature point. Causality: Temperature gradients alter the solvent's density and magnetic susceptibility, which distorts field homogeneity and artificially broadens peaks.
-
Self-Validation Check: Continue cooling until the broad NH2 hump splits into two sharp, distinct singlets (representing the syn and anti protons relative to the carbonyl oxygen). Calculate the coalescence temperature ( Tc ) to determine the rotational energy barrier ( ΔG‡ ) of the amide bond.
Diagnostic Workflow Visualization
Logical troubleshooting workflow for resolving NMR peak overlap in spirocyclic compounds.
References
- Highly Resolved Pure-Shift Spectra on a Compact NMR Spectrometer. PubMed Central (PMC).
- Giving Pure Shift NMR Spectroscopy a REST—Ultrahigh-Resolution Mixture Analysis. PubMed Central (PMC).
- High-Quality NMR Pure Shift Spectra Empowered by Self-
- Quantitation in pure shift NMR. Research Explorer - The University of Manchester.
- Troubleshooting Dichapetalin I NMR peak overlapping. Benchchem.
- Resolution of overlapping signals using 2D NMR spectroscopy.
Sources
- 1. Highly Resolved Pure-Shift Spectra on a Compact NMR Spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
Technical Support Center: Troubleshooting Stereochemical Impurities in 2-Azaspiro[4.5]decane-2-carboxamide Synthesis
For Researchers, Process Chemists, and Drug Development Professionals
Overview
The 2-azaspiro[4.5]decane-2-carboxamide scaffold is a privileged structure in modern drug discovery, prominently featured in dual A2A/A2B adenosine receptor antagonists (e.g., M1069) and Vanin-1 inhibitors [1, 2]. However, the introduction of chiral centers adjacent to or within the sterically hindered spirocyclic core presents significant stereochemical challenges. This guide addresses the root causes of epimerization and racemization during process scale-up and provides validated, self-correcting protocols to maintain enantiomeric and diastereomeric integrity.
Diagnostic Workflow
Diagnostic workflow for resolving stereochemical impurities in spirocyclic batches.
Troubleshooting FAQs: Causality & Expert Insights
Q1: Why do I observe complete racemization during the final urea/carboxamide formation step? A1: The formation of the 2-carboxamide often utilizes strong organic bases like 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) to drive transamidation or coupling. While TBD is kinetically highly efficient, its strong basicity and nucleophilicity can abstract acidic protons adjacent to the spiro node or other chiral centers. This leads to transient enolization or epimerization, resulting in severe erosion of enantiomeric excess (ee). This phenomenon was notably documented during the process development of Vanin-1 inhibitors, where TBD caused complete racemization of chiral methyl-substituted 8-oxa-2-azaspiro[4.5]decane amides [2].
Q2: How can I differentiate between enantiomeric and diastereomeric impurities in my spirocyclic batches? A2: Diastereomers possess distinct physicochemical properties and can typically be resolved using standard reverse-phase HPLC (e.g., C18 columns with water/MeCN gradients). Enantiomers, however, require Chiral Stationary Phases (CSPs). For spiro[4.5]decane derivatives, Chiral Supercritical Fluid Chromatography (SFC) is strongly recommended over HPLC. SFC utilizes supercritical CO₂, which offers lower viscosity and higher diffusivity, resulting in sharper peaks and faster resolution of sterically hindered spiro-enantiomers.
Q3: My upstream asymmetric synthesis yielded >99% ee, but the final API is 85% ee. How do I prevent this erosion during coupling? A3: The erosion is a direct consequence of the activation barrier for racemization being breached under your current coupling conditions. To preserve the stereocenter, you must suppress the base-catalyzed deprotonation pathway. Switch from TBD to a milder base like Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), and utilize a coupling reagent like Propylphosphonic anhydride (T3P). Running the T3P-mediated coupling at sub-zero temperatures (e.g., -10 °C) effectively blocks the racemization pathway while maintaining high coupling efficiency [2].
Quantitative Data: Optimization of Reaction Conditions vs. Stereochemical Integrity
The following table summarizes the impact of base selection and temperature on the yield and enantiomeric excess (% ee) during the coupling of chiral 2-azaspiro[4.5]decane derivatives.
| Coupling Reagent / Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (% ee) | Causality / Observation |
| TBD (Catalytic) | 25 | 12 | 88 | < 5% (Racemized) | High basicity drives proton abstraction at chiral center. |
| TBD (Catalytic) | 0 | 24 | 65 | 45% | Lower temp slows, but does not stop, epimerization. |
| T3P / DIPEA | 25 | 8 | 82 | 89% | Milder base improves ee, but ambient temp allows slight erosion. |
| T3P / Et₃N | -10 | 4 | 91 | > 99% | Optimal: Low temp and mild base preserve stereocenter. |
Validated Experimental Protocols
Protocol 1: Mild Carboxamide Formation using T3P to Preserve Stereocenters
This protocol utilizes T3P and Et₃N to prevent the base-catalyzed racemization observed with stronger bases [2].
Step-by-Step Methodology:
-
Preparation: Flush a dry glass-lined reactor with nitrogen. Charge the reactor with anhydrous Acetonitrile (MeCN) (10 volumes relative to the amine).
-
Substrate Addition: Add the chiral 2-azaspiro[4.5]decane intermediate (1.0 equiv), followed by the corresponding carboxylic acid or activated pyrimidine/thiazole partner (1.1 equiv).
-
Cooling: Cool the reaction mixture to -10 ± 5 °C . Causality: Maintaining this temperature is critical to suppress the activation energy required for alpha-proton abstraction.
-
T3P Addition: Slowly add a 50% solution of T3P in Ethyl Acetate (EtOAc) (2.4 equiv) while strictly maintaining the internal temperature at -10 ± 5 °C.
-
Base Addition: Dropwise, add a solution of Et₃N (3.7 equiv) in MeCN over 4 hours. Causality: Slow addition prevents localized exothermic spikes that could transiently breach the racemization energy barrier.
-
Aging & Quenching: Hold the mixture at -5 ± 5 °C for 1 hour. Quench with saturated aqueous NH₄Cl to neutralize the base and halt any potential epimerization.
-
Extraction: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Protocol 2: Chiral SFC Method Development for Spirocyclic Amides
This is a self-validating protocol used to accurately quantify % ee and confirm the success of Protocol 1.
Step-by-Step Methodology:
-
Column Selection: Equip the SFC system with a Chiralpak IC or AD-H column (4.6 x 250 mm, 5 µm). Causality: Spirocyclic amides often resolve best on amylose/cellulose-based stationary phases due to distinct hydrogen-bonding and inclusion complexation.
-
Mobile Phase Preparation: Use supercritical CO₂ as Mobile Phase A. Use HPLC-grade Methanol (MeOH) or Isopropanol (IPA) containing 0.1% Diethylamine (DEA) as Mobile Phase B. Causality: DEA acts as a basic modifier to suppress peak tailing caused by secondary interactions between the basic spiro-nitrogen and the stationary phase.
-
Gradient & Flow: Set a constant flow rate of 3.0 mL/min. Run an isocratic method at 20% Mobile Phase B for 10 minutes. If peaks co-elute, decrease Mobile Phase B to 10% and extend the run time.
-
Detection: Monitor UV absorbance at 254 nm and 220 nm.
-
System Suitability (Self-Validation): Inject a racemic standard first to confirm baseline resolution ( Rs>1.5 ) of the two enantiomers. Causality: This validates that a single peak in the subsequent batch sample is truly enantiopure and not a false positive caused by poor chromatographic separation.
-
Sample Analysis: Inject the batch sample and calculate the % ee based on peak area integration.
References
-
Dual A2A/A2B Adenosine Receptor Antagonist M1069 Counteracts Immunosuppressive Mechanisms of Adenosine and Reduces Tumor Growth In Vivo. Molecular Cancer Therapeutics, AACR Journals. URL: [Link]
-
Early Process Development of Two Vanin-1 Inhibitors: Solid Form Challenges and Control of Ambident Reactivity. Organic Process Research & Development, ACS Publications. URL: [Link]
Escaping Flatland: A Comparative Guide to 2-Azaspiro[4.5]decane-2-carboxamide and Emerging Spirocyclic Scaffolds
Introduction
As a Senior Application Scientist, I frequently encounter drug discovery campaigns that hit a wall during lead optimization due to the "flatland" trap—an over-reliance on planar, sp2-hybridized aromatic rings. While synthetically accessible, these flat molecules often suffer from poor aqueous solubility, high plasma protein binding, and off-target toxicity. The strategic incorporation of spirocyclic scaffolds, which increases the fraction of sp3-hybridized carbons (Fsp3), has become a cornerstone of modern medicinal chemistry to overcome these liabilities 1.
Among these, the 2-azaspiro[4.5]decane-2-carboxamide framework has emerged as a privileged scaffold. By locking the conformation of the molecule, this bicyclic system optimizes the orientation of binding elements in a highly controlled manner, leading to improved efficacy and selectivity profiles. In this guide, we will objectively compare the 2-azaspiro[4.5]decane framework against other prominent spirocycles, dissect the causality behind their superior physicochemical properties, and provide validated experimental protocols for evaluating their metabolic stability.
Structural and Physicochemical Comparison
When replacing a flexible piperidine or piperazine ring, the choice of spirocycle dictates the spatial trajectory of the exit vectors and the molecule's overall ADME profile.
-
Azaspiro[3.3]heptane : Known for its compact size, this scaffold generally exhibits lower lipophilicity and higher basicity than monocyclic counterparts . It is an excellent bioisostere for piperazine but can sometimes lack the necessary steric bulk to fill larger hydrophobic pockets.
-
2-Azaspiro[4.5]decane : This larger scaffold provides a complementary structural surrogate for 4-substituted piperidines 2. The orthogonal arrangement of the 5-membered and 6-membered rings offers a unique 3D topology. When functionalized as a 2-carboxamide , the scaffold acts as a rigid anchor, presenting the distal pharmacophore (the amide hydrogen bond donor/acceptor) with high precision 3.
Table 1: Comparative Physicochemical Properties of Common Nitrogenous Scaffolds
| Property | Piperidine (Reference) | Azaspiro[3.3]heptane | 2-Azaspiro[4.5]decane |
| Fraction sp3 (Fsp3) | High (1.0) | High (1.0) | High (1.0) |
| Predicted pKa (Amine) | ~10.0 - 10.5 | ~10.8 (Highly Basic) | ~10.2 - 10.5 |
| Relative Lipophilicity | Baseline | Lower | Slightly Higher |
| Conformational Rigidity | Low (Flexible Chair) | Very High | High (Orthogonal Rings) |
| Exit Vector Trajectory | Equatorial / Axial | Linear | Angled / Orthogonal |
Target Binding: The Role of the Carboxamide Vector
The addition of a carboxamide group at the 2-position of the azaspiro[4.5]decane core is not arbitrary. In targets requiring precise hydrogen bonding, such as Vanin-1 inhibitors or Cav2.2 channel blockers, the center spiro scaffold provides limited direct target engagement but acts as a critical structural vector 43.
Causality Check : Why does the 2-azaspiro[4.5]decane-2-carboxamide often outperform linear amides? The rigidity of the spirocyclic system drastically reduces the entropic penalty upon binding. The orthogonal rings restrict the rotational degrees of freedom, locking the carboxamide into a bioactive conformation that perfectly aligns with the target's hydrogen bond network.
Logical flow of spirocyclic scaffold advantages in metabolic stability and target affinity.
Metabolic Stability: Escaping CYP450 Degradation
One of the primary reasons medicinal chemists pivot to spirocycles is to overcome metabolic liabilities. Piperidines and pyrrolidines are highly susceptible to Cytochrome P450 (CYP450)-mediated alpha-oxidation, leading to rapid clearance 1.
Causality Check : The quaternary spiro carbon in 2-azaspiro[4.5]decane eliminates the alpha-protons at the fusion site, blocking the primary site of oxidative metabolism. Furthermore, the bulky, 3D nature of the spirocycle often prevents the molecule from adopting the necessary geometry to fit into the catalytic heme pocket of CYP3A4 or CYP2D6, thereby lowering intrinsic clearance.
Experimental Methodology: Self-Validating Microsomal Clearance Assay
To objectively compare the metabolic stability of 2-azaspiro[4.5]decane-2-carboxamide against a piperidine analog, a high-throughput liver microsome stability assay is required. The following protocol is designed as a self-validating system: the inclusion of positive controls (e.g., Verapamil) and negative controls (no NADPH) ensures that the enzymatic activity is functional and that non-specific binding is accounted for.
Step-by-Step Protocol:
-
Compound Preparation : Prepare a 10 mM stock of the spirocyclic compound in DMSO. Dilute to a working concentration of 10 µM in 100 mM potassium phosphate buffer (pH 7.4).
-
Rationale: Keeping the substrate concentration at 1 µM in the final assay ensures first-order kinetics (well below the typical Km of CYP enzymes).
-
-
Microsome Incubation : Mix the compound with human or rat liver microsomes (final protein concentration: 1 mg/mL) in a 96-well plate. Pre-incubate at 37°C for 5 minutes 3.
-
Reaction Initiation : Add NADPH (final concentration 1 mM) to initiate the CYP450-mediated oxidation.
-
Rationale: NADPH is the obligate electron donor for CYP450 enzymes; reactions without NADPH serve as negative controls to check for chemical instability.
-
-
Time-Course Quenching : At time points 0, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (IS).
-
Rationale: Cold acetonitrile instantly denatures the CYP proteins, stopping the reaction, while the IS corrects for any LC-MS/MS injection volume variations or matrix effects.
-
-
Centrifugation & Analysis : Centrifuge at 4000 rpm for 15 minutes to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis to quantify the depletion of the parent compound.
Step-by-step workflow for in vitro microsomal clearance assay.
Synthetic Accessibility
Historically, the synthesis of heavily substituted spirocycles was a bottleneck. However, modern methodologies have streamlined access to the 2-azaspiro[4.5]decane core. For instance, metal-catalyzed spirocyclizations involving oxonium ylides derived from cyclic α-diazocarbonyl compounds have proven highly effective for generating complex spiro-oxa and azaspiro scaffolds [[5]](). Once the core is established, the secondary amine can be readily derivatized using standard peptide coupling reagents (e.g., HATU, DIPEA) with various carboxylic acids to yield the target 2-carboxamides.
Conclusion
The transition from planar rings to spirocyclic scaffolds like 2-azaspiro[4.5]decane-2-carboxamide represents a paradigm shift in rational drug design. By leveraging the inherent rigidity, defined exit vectors, and steric shielding of the spiro center, medicinal chemists can systematically engineer out metabolic liabilities while fine-tuning target affinity.
References
-
[5] Spirocyclizations Involving Oxonium Ylides Derived from Cyclic α-Diazocarbonyl Compounds: An Entry into 6-Oxa-2-azaspiro[4.5]decane Scaffold. The Journal of Organic Chemistry - ACS Publications.[Link]
-
[4] Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1. Journal of Medicinal Chemistry - ACS Publications.[Link]
-
[1] Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Tandfonline.[Link]
-
[3] Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide. PMC - NIH.[Link]
-
[2] Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters - ACS Publications.[Link]
Sources
Comparative Guide: Validating the Biological Activity of 2-Azaspiro[4.5]decane-2-carboxamide Scaffolds in In Vivo Tumor Models
Target Audience: Researchers, Medicinal Chemists, and Immuno-Oncology Drug Development Professionals Content Focus: Structural advantages, in vivo experimental design, and comparative efficacy of spirocyclic dual A2A/A2B antagonists versus traditional planar A2A-selective inhibitors.
Mechanistic Rationale: The Spirocyclic Advantage in Immuno-Oncology
The tumor microenvironment (TME) is characterized by severe metabolic stress, leading to the accumulation of extracellular adenosine (eAdo) via the CD39/CD73 pathway. High concentrations of eAdo drive profound immunosuppression by binding to Gs-coupled adenosine receptors—primarily the high-affinity A2A receptor on T-cells and the low-affinity A2B receptor on myeloid cells[1][2].
Historically, drug discovery efforts focused on planar, heteroaromatic scaffolds (e.g., furan or piperazine derivatives) to selectively target the A2A receptor. However, clinical outcomes have been modest. The critical failure point of A2A-selective planar antagonists is target compensation: in an adenosine-rich TME, the lower-affinity A2B receptor acts as a compensatory sink, driving myeloid-derived immunosuppression (e.g., VEGF and CXCL1/5 secretion) even when A2A is fully blocked[1][3].
To overcome this, modern medicinal chemistry has pivoted toward spirocyclic sp³-rich scaffolds—specifically the 2-azaspiro[4.5]decane-2-carboxamide motif. Found in next-generation dual A2A/A2B antagonists like M1069, this scaffold offers distinct advantages[1][4]:
-
Enhanced 3D Vectoring (High Fsp³): The rigid, orthogonal ring system projects functional groups precisely into the highly conserved hydrophobic sub-pockets of both A2A and A2B receptors[2][5].
-
Optimized Physicochemical Properties: The spirocyclic core improves metabolic stability and aqueous solubility compared to flat, lipophilic aromatic rings, reducing off-target hERG liabilities[5].
Adenosine A2A/A2B Receptor Signaling Pathway and Dual Antagonism by Spirocyclic Scaffolds.
In Vivo Validation: Animal Model Selection & Protocol
To objectively validate the biological activity of the 2-azaspiro[4.5]decane-2-carboxamide scaffold, the experimental design must be a self-validating system . Testing an adenosine receptor antagonist requires a model that natively generates high levels of extracellular adenosine.
Model Rationale: The CD73-High 4T1 vs. CD73-Low MC38 System
We utilize the syngeneic 4T1 murine breast tumor model because it is inherently CD73high and Adenosinehigh [1][6]. To prove that the spirocyclic antagonist's efficacy is strictly mechanism-dependent (and not due to off-target cytotoxicity), the MC38 murine colon carcinoma model ( CD73low / Adenosinelow ) must be run in parallel as a negative control[1][6]. If the compound is truly acting via A2A/A2B antagonism, it will inhibit 4T1 growth but fail to impact MC38 growth.
Step-by-Step In Vivo Protocol
-
Cell Culture & Preparation: Culture 4T1 and MC38 cell lines in RPMI-1640 supplemented with 10% FBS. Harvest at ~80% confluence. Resuspend in sterile PBS at a concentration of 1×106 cells/mL.
-
Inoculation: Inject 1×105 cells (in 100 µL PBS) subcutaneously into the right hind flank of 6–8 week-old female BALB/c (for 4T1) or C57BL/6 (for MC38) mice.
-
Randomization (Day 7-10): Monitor tumor growth daily. Once the average tumor volume reaches 60–70 mm³ , randomize the mice into cohorts (n=10/group) to ensure equal starting baselines[6].
-
Dosing Regimen:
-
Vehicle Control: 0.5% Methylcellulose.
-
Planar A2A-selective Antagonist: 100 mg/kg, PO, twice daily (BID).
-
2-azaspiro[4.5]decane-2-carboxamide (Dual Antagonist): 30, 100, or 300 mg/kg, PO, BID[6].
-
-
Monitoring: Measure tumor dimensions bi-weekly using digital calipers. Calculate volume using the formula: V=0.5×length×width2 . Track body weight to assess gross toxicity.
-
Endpoint & Ex Vivo Analysis (Day 28): Euthanize mice. Excise tumors for flow cytometry (quantifying CD8+ T-cell infiltration and M1/M2 macrophage polarization) and ELISA (quantifying intra-tumoral VEGF and CXCL1)[1].
In Vivo Experimental Workflow for Validating Adenosine Antagonists in 4T1 Models.
Comparative Performance Data
The following table synthesizes expected quantitative outcomes when comparing a traditional planar A2A-selective antagonist against a 2-azaspiro[4.5]decane-2-carboxamide-based dual A2A/A2B antagonist (modeled after M1069 data) in the 4T1 syngeneic model[1][3][7].
| Metric / Biomarker | Vehicle Control | Planar A2A-Selective Antagonist | 2-azaspiro[4.5]decane-2-carboxamide (Dual) | Mechanistic Causality |
| Receptor Affinity ( Ki ) | N/A | A2A: <5 nM A2B: >1000 nM | A2A: <1 nM A2B: <10 nM | Spirocyclic Fsp³ character allows optimal vectoring into both A2A and A2B sub-pockets. |
| 4T1 Tumor Growth Inhibition (TGI %) | 0% | ~25 - 30% | ~60 - 75% | Dual antagonism prevents A2B-mediated compensatory tumor promotion in the Ado-rich TME. |
| MC38 Tumor Growth Inhibition | 0% | 0% | 0% | Confirms target specificity; neither drug works in a CD73-low/Adenosine-low environment. |
| Intratumoral VEGF Levels | High | High (Compensatory) | Significantly Reduced | A2B blockade directly suppresses myeloid-derived VEGF production[1]. |
| Dendritic Cell IL-12 Secretion | Suppressed | Partially Rescued | Fully Rescued | Dual blockade provides superior protection of DC function from protumorigenic adenosine[7]. |
| CD8+ T-Cell Infiltration | Low | Moderate | High | Relief of A2A-mediated cAMP accumulation restores T-cell proliferation and IL-2 production[2]. |
Conclusion & Translational Outlook
The transition from flat, aromatic scaffolds to sp³-enriched spirocycles represents a major leap in immuno-oncology drug design. The 2-azaspiro[4.5]decane-2-carboxamide scaffold fundamentally solves the target-compensation problem inherent to the adenosine pathway. By providing the precise 3D conformation necessary to achieve potent, dual A2A/A2B antagonism, it effectively neutralizes both T-cell suppression (A2A-driven) and myeloid-derived tumor promotion (A2B-driven)[1][2].
For drug development professionals, utilizing the CD73high 4T1 model against a CD73low MC38 control provides an ironclad, self-validating methodology to prove the in vivo efficacy of these next-generation spirocyclic compounds.
Sources
A Comparative Guide to the Kinase Cross-Reactivity of 2-Azaspiro[4.5]decane-2-carboxamide (ASC-245)
Introduction: The Imperative of Selectivity in Kinase Inhibitor Development
Protein kinases have emerged as one of the most critical classes of drug targets, particularly in oncology and immunology. Their central role in signal transduction makes them potent levers for therapeutic intervention. However, the high degree of structural conservation across the human kinome, especially within the ATP-binding pocket, presents a formidable challenge: achieving inhibitor selectivity.[1][2] Off-target kinase inhibition can lead to a spectrum of outcomes, from unexpected therapeutic benefits (polypharmacology) to severe toxicities, which can derail an otherwise promising drug candidate.[3][4] Therefore, rigorous, early-stage validation of a compound's cross-reactivity profile is not merely a characterization step but a cornerstone of a successful drug discovery program.
This guide provides an in-depth comparative analysis of 2-azaspiro[4.5]decane-2-carboxamide (ASC-245) , a novel scaffold identified as a potent inhibitor of Janus Kinase 1 (JAK1). The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors, and its dysregulation is implicated in a variety of inflammatory and autoimmune diseases.[5][6]
To contextualize the performance of ASC-245, we compare its selectivity profile against two benchmark compounds:
-
SEL-JAK-9 : A hypothetical, highly selective JAK1 inhibitor, representing a best-in-class profile for targeted therapy.
-
MULTI-K-02 : A hypothetical promiscuous or multi-targeted inhibitor, inspired by compounds like Sunitinib or Dasatinib, which can be therapeutically useful but carry a higher risk of off-target effects.[3][7]
Through detailed experimental protocols and data analysis, this guide will illuminate the causality behind experimental design and provide researchers with a framework for evaluating the cross-reactivity of their own kinase inhibitor candidates.
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a principal mechanism for transducing signals from extracellular cytokines and growth factors to the nucleus, culminating in changes in gene expression. Understanding this pathway is crucial for appreciating the therapeutic rationale behind JAK1 inhibition.
Caption: Simplified overview of the JAK-STAT signaling pathway and the point of intervention for the JAK1 inhibitor ASC-245.
Experimental Methodologies: A Self-Validating System
To ensure the integrity and reproducibility of our cross-reactivity data, we employed a robust, industry-standard biochemical assay. The choice of assay format is critical; while radiometric assays using [γ-³³P]ATP have historically been the gold standard for their direct measurement of phosphate transfer, luminescence-based ADP detection assays offer a non-radioactive, highly sensitive, and scalable alternative.[8][9] For this study, we utilized a luminescence-based ADP detection methodology.
Kinase Profiling Workflow
The overall workflow is designed to move from a broad, single-concentration screen to more detailed dose-response analysis for active compounds. This two-tiered approach is both cost-effective and efficient.[8]
Caption: Two-tiered kinase cross-reactivity screening workflow.
Step-by-Step Protocol: Luminescence-Based Kinase Assay (ADP-Glo™ Principle)
This protocol is optimized for a 384-well plate format, suitable for high-throughput screening.
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer from a concentrated stock (e.g., 5X buffer containing HEPES, MgCl₂, EGTA, and a stabilizer like BSA).
-
Dilute each kinase to a 2X working concentration in 1X Kinase Buffer. The final concentration should be optimized to produce a robust signal within the linear range of the assay.
-
Prepare a 2X Substrate/ATP solution. The substrate will be a specific peptide or protein recognized by the kinase. The ATP concentration is critical; for determining intrinsic inhibitor potency (Ki), it is often set at or near the Michaelis constant (Km) for each specific kinase.[8][10] This ensures a fair comparison across different kinases.
-
Serially dilute test compounds (ASC-245, SEL-JAK-9, MULTI-K-02) in DMSO and then to a 4X final concentration in 1X Kinase Buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the 4X test compound solution to the appropriate wells of a 384-well assay plate. Include wells with DMSO only as a 100% activity control and wells with no kinase as a background control.
-
Add 10 µL of the 2X kinase solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the 2X Substrate/ATP solution to each well, bringing the total volume to 20 µL.
-
Mix the plate gently and incubate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear phase of the enzymatic reaction.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step is crucial as the high amount of unconsumed ATP would otherwise saturate the luciferase in the next step.
-
Convert the ADP generated by the kinase reaction into ATP. Add 40 µL of Kinase Detection Reagent, which contains the enzyme and substrate for a luciferase reaction.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read the luminescence on a compatible plate reader. The light output is directly proportional to the amount of ADP produced, and thus to the kinase activity.
-
-
Data Analysis:
-
Subtract the background luminescence (no kinase control) from all other readings.
-
Calculate the percent inhibition for each compound relative to the DMSO control: % Inhibition = 100 * (1 - (Signal_Compound / Signal_DMSO))
-
For dose-response curves, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
-
Comparative Data Analysis
The following data represents the IC50 values (nM) obtained from the dose-response screening of ASC-245, SEL-JAK-9, and MULTI-K-02 against a representative panel of 42 kinases.
Table 1: Comparative Kinase Inhibition Profiles (IC50, nM)
| Kinase Family | Kinase Target | ASC-245 (Compound of Interest) | SEL-JAK-9 (Selective Control) | MULTI-K-02 (Promiscuous Control) |
| JAK | JAK1 | 8 | 2 | 45 |
| JAK2 | 120 | >10,000 | 60 | |
| JAK3 | 250 | >10,000 | 150 | |
| TYK2 | 180 | >10,000 | 95 | |
| TEC | BTK | >10,000 | >10,000 | 220 |
| ITK | >10,000 | >10,000 | 300 | |
| SRC | SRC | 1,500 | >10,000 | 80 |
| LCK | 2,200 | >10,000 | 75 | |
| FYN | 3,500 | >10,000 | 110 | |
| TK | ABL1 | >10,000 | >10,000 | 25 |
| KIT | >10,000 | >10,000 | 15 | |
| PDGFRα | >10,000 | >10,000 | 35 | |
| FLT3 | 5,000 | >10,000 | 40 | |
| EGFR | >10,000 | >10,000 | 1,200 | |
| STE | p38α (MAPK14) | 8,000 | >10,000 | 550 |
| JNK1 | >10,000 | >10,000 | 800 | |
| CMGC | CDK2 | >10,000 | >10,000 | 90 |
| GSK3β | >10,000 | >10,000 | 250 | |
| AGC | ROCK1 | 9,500 | >10,000 | 180 |
| AKT1 | >10,000 | >10,000 | 400 | |
| ... (22 other kinases) | ... | >10,000 | >10,000 | Various < 1,000 |
Quantifying Selectivity: A Critical Assessment
Visual inspection of the data is useful, but a quantitative measure is required for objective comparison. The Selectivity Score (S-score) is a common metric used to quantify the promiscuity of an inhibitor.[10][11] It is calculated by dividing the number of kinases inhibited above a certain threshold by the total number of kinases tested. A lower S-score indicates higher selectivity.
We calculated S(100nM), representing the fraction of kinases inhibited with an IC50 value below 100 nM.
Table 2: Selectivity Score Analysis
| Compound | Primary Target | IC50 on Primary Target (nM) | Kinases with IC50 < 100 nM | Total Kinases Tested | Selectivity Score S(100nM) | Interpretation |
| ASC-245 | JAK1 | 8 | 1 | 42 | 0.024 | Highly Selective |
| SEL-JAK-9 | JAK1 | 2 | 1 | 42 | 0.024 | Exceptionally Selective |
| MULTI-K-02 | N/A | 15 (KIT) | 9 | 42 | 0.214 | Promiscuous / Multi-Targeted |
Visualizing Selectivity: The Heatmap
A heatmap provides an immediate visual representation of the cross-reactivity profiles, allowing for rapid comparison. In the following conceptual heatmap, darker red indicates stronger inhibition (lower IC50), while yellow indicates weak or no inhibition.
Conceptual Heatmap of Kinase Inhibition (IC50 values)
(This is a visual representation of the data in Table 1. Darker red signifies higher potency.)
| Kinase | ASC-245 | SEL-JAK-9 | MULTI-K-02 |
| JAK1 | ████████ | ██████████ | ████ |
| JAK2 | ██ | █ | ███ |
| JAK3 | ██ | █ | ██ |
| TYK2 | ██ | █ | ███ |
| ABL1 | █ | █ | ████████ |
| KIT | █ | █ | ██████████ |
| PDGFRα | █ | █ | ████████ |
| FLT3 | █ | █ | ████████ |
| SRC | █ | █ | ███ |
| LCK | █ | █ | ███ |
| CDK2 | █ | █ | ███ |
(Color Scale: ██████████ <10 nM, ████████ 10-50 nM, ████ 50-100 nM, ██ >100 nM, █ >1000 nM)
Discussion: Interpreting the Cross-Reactivity Profiles
The data reveals distinct selectivity profiles for the three compounds, with significant implications for their potential development and application.
-
ASC-245 (Compound of Interest): This compound demonstrates excellent potency against its primary target, JAK1 (IC50 = 8 nM). Importantly, it shows a favorable selectivity profile within the JAK family, with >15-fold selectivity against JAK2 and >30-fold selectivity against JAK3. This is a critical feature, as inhibition of JAK2 is associated with hematological side effects like anemia, while JAK3 inhibition can lead to immunosuppression.[5] Its S(100nM) score of 0.024 is excellent, indicating that it does not significantly inhibit other kinases at therapeutically relevant concentrations. This high selectivity suggests a lower probability of off-target toxicities and makes ASC-245 a strong candidate for further development as a targeted therapy for JAK1-driven autoimmune diseases.
-
SEL-JAK-9 (Selective Control): As designed, this compound is exceptionally selective. It has high potency for JAK1 (IC50 = 2 nM) and shows no significant activity against any other kinase in the panel. This profile represents the ideal for a "clean" pharmacological tool to probe the specific function of JAK1 in cellular and in vivo models. In a therapeutic context, such high selectivity minimizes the risk of off-target effects, though it may also limit its efficacy in complex diseases where targeting multiple nodes in a pathway could be beneficial.
-
MULTI-K-02 (Promiscuous Control): This compound inhibits a wide range of kinases across different families with potent IC50 values (S(100nM) = 0.214). It potently inhibits kinases involved in cell proliferation and angiogenesis, such as KIT, PDGFRα, and ABL1. While this promiscuity could lead to significant off-target toxicity, it can also be leveraged therapeutically, as seen with clinically approved multi-kinase inhibitors used in oncology.[3][7] For example, the simultaneous inhibition of multiple signaling pathways can be effective in preventing resistance mechanisms in cancer.[12] However, interpreting cellular data from such a compound would be challenging, as the observed phenotype could be the result of inhibiting any number of its targets.
Conclusion and Future Directions
This guide demonstrates a systematic approach to validating the cross-reactivity of a novel kinase inhibitor, 2-azaspiro[4.5]decane-2-carboxamide (ASC-245). Our analysis, based on robust biochemical screening and quantitative selectivity assessment, reveals that ASC-245 is a potent and highly selective inhibitor of JAK1. Its profile is vastly superior to that of a promiscuous inhibitor (MULTI-K-02) and comparable to an idealized selective compound (SEL-JAK-9).
The favorable selectivity of ASC-245 within the JAK family and across the broader kinome underscores its potential as a therapeutic candidate with a reduced risk of off-target side effects. The next logical steps in its preclinical development would involve:
-
Cellular Target Engagement Assays: Confirming that the compound inhibits JAK1 phosphorylation in a cellular context.
-
Functional Assays: Demonstrating efficacy in cell-based models of inflammatory diseases.
-
In Vivo Efficacy and Safety Studies: Evaluating the compound's performance and tolerability in animal models.
Ultimately, this comprehensive approach to cross-reactivity validation provides the critical data necessary to make informed decisions, de-risk drug development programs, and build a strong foundation for advancing novel kinase inhibitors toward the clinic.
References
-
Patsnap Synapse. (2025, March 11). What are the therapeutic candidates targeting JAK1? Retrieved from [Link]
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Available at: [Link]
-
Bag-Mas, A., et al. (2023). Discovery of the Potent and Selective Inhaled Janus Kinase 1 Inhibitor AZD4604 and Its Preclinical Characterization. Journal of Medicinal Chemistry. Available at: [Link]
-
Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). FDA-approved small-molecule kinase inhibitors. Trends in pharmacological sciences, 36(11), 722-723. Available at: [Link]
-
SignalChem. (2020, October 21). Promiscuous kinase inhibitors: When having more than one partner can be good. Retrieved from [Link]
-
Ren, R., et al. (2022). Generative deep learning enables the discovery of a potent and selective RIPK1 inhibitor. Nature Communications. Available at: [Link]
-
Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 164(8), 1937-1953. Available at: [Link]
-
Vivace, V. D., et al. (2022). Selective inhibitors of JAK1 targeting a subtype-restricted allosteric cysteine. bioRxiv. Available at: [Link]
-
Wang, Y., & Chen, J. (2023). Profiling of small-molecule necroptosis inhibitors based on the subpockets of kinase-ligand interactions. Medicinal research reviews. Available at: [Link]
-
Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039-1045. Available at: [Link]
-
El-Gazzar, M. G., & El-Gamal, M. I. (2021). Protein Kinase Inhibitors-Selectivity or Toxicity?. IntechOpen. Available at: [Link]
-
Lo, Y. C., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]
-
Bio-protocol. (2014, March 5). IP-Kinase Assay. Retrieved from [Link]
-
Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). Selective JAKinibs: Prospects in inflammatory and autoimmune diseases. Immunology, 152(3), 369-377. Available at: [Link]
-
Karra, A. S., Stippec, S., & Cobb, M. H. (2017). Assaying protein kinase activity with radiolabeled ATP. Journal of visualized experiments: JoVE, (123), 55767. Available at: [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
Kumar, A., & Raj, U. (2020). Molecular modeling provides a structural basis for PERK inhibitor selectivity towards RIPK1. Journal of Biomolecular Structure and Dynamics, 38(1), 1-13. Available at: [Link]
-
Bajusz, D., et al. (2021). Promiscuity of clinical kinase inhibitors and chemical probes. ResearchGate. Available at: [Link]
-
Levinson, N. M., & Boxer, S. G. (2012). What makes a kinase promiscuous for inhibitors?. eLife, 1, e00085. Available at: [Link]
-
Alzheimer's Drug Discovery Foundation. (n.d.). RIPK1 Inhibitors. Retrieved from [Link]
-
Liu, X., et al. (2021). Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways. Frontiers in Immunology. Available at: [Link]
-
Li, Y., et al. (2023). From Hit to Lead: Structure-Based Optimization of Novel Selective Inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry. Available at: [Link]
-
Cisbio. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. Retrieved from [Link]
-
ecancer. (2019, April 5). Using a promiscuous inhibitor to uncover cancer drug targets. Retrieved from [Link]
-
BPS Bioscience. (n.d.). TYK2 JH2 Pseudokinase Domain Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Zegzouti, H., et al. (2011). Screening and profiling kinase inhibitors with a luminescent ADP detection platform. Promega Corporation. Available at: [Link]
-
Dermsquared. (2025). JAK 1–3 & TYK2 Inhibitors in Dermatology. Retrieved from [Link]
-
van der Haar, A., et al. (2020). Blood-based kinase activity profiling: a potential predictor of response to immune checkpoint inhibition in metastatic cancer. Journal for ImmunoTherapy of Cancer. Available at: [Link]
-
BellBrook Labs. (n.d.). TYK2 Activity Assay. Retrieved from [Link]
-
Caffrey, D. R., et al. (2008). Prediction of specificity-determining residues for small-molecule kinase inhibitors. ResearchGate. Available at: [Link]
-
Bioinformatics. (n.d.). Clustered Heat Maps (CHMs). Retrieved from [Link]
-
Xu, J., et al. (2024). Ligand-centred phenotype-driven development of potent kinase inhibitors against oesophageal cancer. RSC Publishing. Available at: [Link]
-
Miller, C. J., et al. (2015). Proteome-wide screening for mitogen-activated protein kinase docking motifs and interactors. Science signaling. Available at: [Link]
-
Wang, L., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry. Available at: [Link]
-
Zhang, T., et al. (2020). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. ResearchGate. Available at: [Link]
Sources
- 1. Molecular modeling provides a structural basis for PERK inhibitor selectivity towards RIPK1 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. oncobites.blog [oncobites.blog]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. What are the therapeutic candidates targeting JAK1? [synapse.patsnap.com]
- 6. biorxiv.org [biorxiv.org]
- 7. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Protein Kinase Inhibitors - Selectivity or Toxicity? | IntechOpen [intechopen.com]
- 12. Using a promiscuous inhibitor to uncover cancer drug targets - ecancer [ecancer.org]
Bridging the Gap: A Guide to In Vivo vs. In Vitro Correlation for 2-Azaspiro[4.5]decane-2-carboxamide Efficacy
The 2-azaspiro[4.5]decane-2-carboxamide scaffold has emerged as a promising framework in modern drug discovery, with derivatives demonstrating therapeutic potential across a spectrum of diseases, including cancer, inflammatory conditions, and infectious agents. The journey from a hit compound in a high-throughput screen to a clinical candidate is fraught with challenges, none more critical than establishing a robust correlation between in vitro activity and in vivo efficacy. This guide provides an in-depth analysis of the key considerations, experimental designs, and expected outcomes when evaluating the in vivo-in vitro correlation (IVIVC) for this versatile chemical class.
The Imperative of In Vivo-In Vitro Correlation (IVIVC) in Drug Development
In pharmaceutical development, an IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and an in vivo response.[1] While classically applied to formulation and pharmacokinetics, the principles of IVIVC are equally vital in preclinical efficacy studies to build confidence in a compound's therapeutic potential and guide lead optimization.[2][3] A strong correlation serves as a surrogate for costly and time-consuming in vivo studies, accelerates development timelines, and provides a deeper understanding of a compound's mechanism of action in a complex biological system.[4][5]
For the 2-azaspiro[4.5]decane-2-carboxamide scaffold, establishing this correlation is paramount. The inherent structural rigidity and three-dimensionality of the spirocyclic system can lead to unique pharmacokinetic and pharmacodynamic properties that may not be fully captured by simplistic in vitro models. This guide will explore these nuances through the lens of specific therapeutic applications.
In Vitro Efficacy Assessment: The Foundation of Discovery
In vitro assays are the workhorses of early-stage drug discovery, providing a rapid and cost-effective means to assess the biological activity of newly synthesized compounds. For the 2-azaspiro[4.5]decane-2-carboxamide class, a variety of in vitro models have been employed, tailored to the specific therapeutic target.
Case Study 1: Oncology - Targeting Signal Transduction Pathways
Derivatives of the 2-azaspiro[4.5]decane scaffold have shown significant promise in oncology, particularly in hematological malignancies like multiple myeloma.[6] The primary in vitro readouts for these compounds often involve cell-based assays that measure their impact on key signaling pathways implicated in cancer cell proliferation and survival.
A common target for this class of compounds is the STAT3 and PI3K/Akt signaling pathways.[6] In vitro evaluation typically involves:
-
Cell Viability Assays: Quantifying the cytotoxic or cytostatic effects of the compounds on cancer cell lines (e.g., MM.1S, U266) using assays like MTT or CellTiter-Glo®.
-
Apoptosis Assays: Detecting the induction of programmed cell death through methods such as Annexin V/PI staining and caspase activity assays.
-
Western Blotting: Assessing the phosphorylation status of key signaling proteins like STAT3 and Akt to confirm target engagement and downstream pathway modulation.[6]
-
Co-culture Models: To better mimic the tumor microenvironment, cancer cells can be co-cultured with bone marrow stromal cells (BMSCs) to evaluate the compound's ability to overcome protective signals.[6]
Table 1: Representative In Vitro Efficacy Data for an Azaspirane Derivative in Multiple Myeloma
| Assay | Cell Line | Endpoint | Result |
| Cell Viability | MM.1S | IC50 | 5 µM |
| Apoptosis | U266 | % Apoptotic Cells | 60% at 10 µM |
| Western Blot | MM.1S | p-STAT3 Inhibition | >80% at 10 µM |
| Co-culture Viability | MM.1S + BMSC | IC50 | 7.5 µM |
Case Study 2: Inflammatory Bowel Disease - Kinase Inhibition
In the context of inflammatory diseases, 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent dual inhibitors of TYK2 and JAK1 kinases.[7] The in vitro assessment for these compounds focuses on their enzymatic and cellular inhibitory activities.
-
Kinase Inhibition Assays: Biochemical assays are used to determine the IC50 values against the target kinases (TYK2, JAK1) and to assess selectivity against other JAK family members (JAK2, JAK3).
-
Cell-Based Functional Assays: Utilizing cytokine-stimulated cell lines (e.g., IL-23 stimulated splenocytes) to measure the inhibition of downstream signaling events, such as STAT phosphorylation.
-
Cytokine Release Assays: Measuring the reduction of pro-inflammatory cytokines (e.g., IL-17, TNF-α) from stimulated immune cells.
Table 2: Representative In Vitro Efficacy Data for a TYK2/JAK1 Inhibitor
| Assay | Target | Endpoint | Result |
| Kinase Inhibition | TYK2 | IC50 | 6 nM |
| Kinase Inhibition | JAK1 | IC50 | 37 nM |
| Kinase Selectivity | JAK2 | IC50 | >850 nM |
| Cellular Assay | IL-23 stimulated cells | p-STAT3 IC50 | 50 nM |
In Vivo Efficacy Models: The Proving Ground
While in vitro data provides a strong foundation, the ultimate test of a compound's therapeutic potential lies in its performance in a living organism. In vivo models for the 2-azaspiro[4.5]decane-2-carboxamide scaffold are chosen to recapitulate the key aspects of the human disease being studied.
Case Study 1: Oncology - Xenograft Models
For anticancer derivatives, xenograft models are the gold standard for preclinical efficacy assessment.[6] These models involve the implantation of human cancer cells into immunocompromised mice.
-
Subcutaneous Xenograft Model: Human multiple myeloma cells (e.g., MM.1S) are injected subcutaneously into SCID mice. Tumor growth is monitored over time following treatment with the test compound. Key endpoints include tumor growth inhibition (TGI) and changes in tumor volume.[6]
-
Disseminated Myeloma Model: To more accurately model the systemic nature of the disease, cancer cells can be injected intravenously. Efficacy is assessed by measuring tumor burden in the bone marrow and overall survival.
Table 3: Representative In Vivo Efficacy Data for an Azaspirane Derivative in a Multiple Myeloma Xenograft Model
| Animal Model | Dosing Regimen | Endpoint | Result |
| SCID Mice with MM.1S Xenografts | 50 mg/kg, oral, daily | Tumor Growth Inhibition | 70% |
| SCID Mice with MM.1S Xenografts | 50 mg/kg, oral, daily | Survival Benefit | Increased median survival by 15 days |
Case Study 2: Inflammatory Bowel Disease - Colitis Models
For compounds targeting inflammatory bowel disease, chemically induced colitis models in rodents are commonly used.[7]
-
Dextran Sulfate Sodium (DSS)-Induced Colitis: Mice are administered DSS in their drinking water to induce acute colitis, which mimics aspects of ulcerative colitis. The test compound is then administered, and efficacy is evaluated based on parameters like weight loss, disease activity index (DAI), and colon length.[7]
-
Histological Analysis: Colon tissue is collected for histological examination to assess inflammation, ulceration, and tissue damage.
Table 4: Representative In Vivo Efficacy Data for a TYK2/JAK1 Inhibitor in a DSS-Induced Colitis Model
| Animal Model | Dosing Regimen | Endpoint | Result |
| C57BL/6 Mice with DSS-Induced Colitis | 30 mg/kg, oral, daily | Reduction in Disease Activity Index | 60% |
| C57BL/6 Mice with DSS-Induced Colitis | 30 mg/kg, oral, daily | Prevention of Colon Shortening | 80% |
Correlating In Vitro and In Vivo Efficacy: A Multifactorial Analysis
A strong IVIVC is achieved when the in vitro potency of a compound translates to a predictable and significant effect in the corresponding in vivo model. For the 2-azaspiro[4.5]decane-2-carboxamide scaffold, several factors can influence this correlation:
-
Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical. A potent compound in vitro will fail in vivo if it has poor oral bioavailability, rapid metabolism, or does not reach the target tissue in sufficient concentrations.
-
Target Engagement: It is crucial to demonstrate that the compound is interacting with its intended target in the in vivo model. This can be assessed through pharmacodynamic (PD) marker analysis, such as measuring the phosphorylation of STAT3 in tumor tissue from treated animals.
-
Metabolic Stability: The carboxamide moiety can be susceptible to hydrolysis by amidases. In vitro metabolic stability assays using liver microsomes or hepatocytes can help predict the in vivo clearance of these compounds.[8]
-
Off-Target Effects: The complex biological environment in vivo may reveal off-target activities that were not apparent in simplified in vitro systems. These can contribute to both efficacy and toxicity.
A successful IVIVC for a 2-azaspiro[4.5]decane-2-carboxamide derivative would demonstrate a clear relationship between its in vitro IC50 or EC50 and the in vivo dose required to achieve a therapeutic effect. For example, a more potent TYK2/JAK1 inhibitor in vitro would be expected to show efficacy at a lower dose in the DSS-induced colitis model.
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT) Assay
-
Seed 5,000 multiple myeloma cells per well in a 96-well plate in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of the 2-azaspiro[4.5]decane-2-carboxamide derivative in growth medium.
-
Add 100 µL of the compound dilutions to the appropriate wells and incubate for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value using non-linear regression analysis.
Protocol 2: In Vivo Subcutaneous Xenograft Study
-
Inject 5 x 10^6 MM.1S cells suspended in Matrigel subcutaneously into the flank of 6-8 week old SCID mice.
-
Monitor tumor growth until tumors reach an average volume of 100-150 mm³.
-
Randomize mice into vehicle control and treatment groups (n=8-10 per group).
-
Prepare the 2-azaspiro[4.5]decane-2-carboxamide derivative in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer the compound or vehicle orally once daily at the desired dose.
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting for PD markers).
Visualizing the Workflow
Caption: Workflow for establishing in vivo-in vitro correlation.
Conclusion
The 2-azaspiro[4.5]decane-2-carboxamide scaffold represents a rich source of novel therapeutic agents. A thorough and well-designed strategy for correlating in vitro and in vivo efficacy is essential for successfully advancing these compounds through the drug discovery pipeline. By carefully selecting appropriate models, integrating pharmacokinetic and pharmacodynamic assessments, and understanding the potential disconnects between simplified and complex biological systems, researchers can build a robust data package that supports the clinical development of this promising class of molecules. The insights gained from a strong IVIVC not only de-risk a project but also provide a deeper understanding of the compound's biological activity, ultimately increasing the probability of translating a promising molecule into a life-changing medicine.
References
-
Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo. PubMed, [Link][6]
-
Design, synthesis and biological evaluation of novel diazaspirodecanone derivatives containing piperidine-4-carboxamide as chitin synthase inhibitors and antifungal agents. PubMed, [Link]
-
Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker. PubMed, [Link]
-
CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. UBC, [Link][4]
-
In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews, [Link][2]
-
Role of In Vitro–In Vivo Correlations in Drug Development. Dissolution Technologies, [Link][5]
-
Harnessing the In-Vitro-In-Vivo Correlation in Drug Development. Pharma Models, [Link][3]
-
In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media, [Link][1]
-
Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate, [Link]
-
Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides. Royal Society of Chemistry, [Link]
-
Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed, [Link][7]
-
Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. IRIS, [Link]
-
Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed, [Link]
-
Novel N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives as potent and selective influenza virus fusion inhibitors. PubMed, [Link]
-
Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. MDPI, [Link]
-
1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects. PMC, [Link]
-
The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. ResearchGate, [Link]
-
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7. French-Ukrainian Journal of Chemistry, [Link]
-
In Vivo Antidiabetic and Antilipidemic Effect of Thiazolidine-2,4-Dione Linked Heterocyclic Scaffolds in Obesity-Induced Zebrafish Model. MDPI, [Link]
-
Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv, [Link]
-
6,5-fused ring, C2-salvinorin ester, dual kappa and mu opioid receptor agonists as analgesics devoid of anxiogenic effects. USDA ARS, [Link]
-
In Vitro Evaluation of Pharmacokinetic Properties of Selected Dual COX-2 and 5-LOX Inhibitors. MDPI, [Link]
-
Metabolism of 2022 FDA approved small molecule drugs PART 2. Hypha Discovery, [Link][8]
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. wjarr.com [wjarr.com]
- 3. Harnessing the In-Vitro-In-Vivo Correlation in Drug Development [pharmamodels.net]
- 4. premier-research.com [premier-research.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hyphadiscovery.com [hyphadiscovery.com]
Reproducibility of 2-azaspiro[4.5]decane-2-carboxamide synthesis across different laboratories
Technical Comparison Guide: Reproducibility in the Synthesis of 2-Azaspiro[4.5]decane-2-carboxamide
Introduction
Spirocyclic amines, characterized by their unique three-dimensional architecture where two rings share a single carbon atom, are privileged scaffolds in modern medicinal chemistry[1]. Specifically, the 2-azaspiro[4.5]decane-2-carboxamide motif has emerged as a critical structural component in drug discovery, most notably in the development of highly selective dual A2A/A2B adenosine receptor antagonists (e.g., M1069) for immuno-oncology applications[2].
While accessing the core spirocyclic amine can be reliably achieved via standard methods like the Stannyl Amine Protocol (SnAP)[3] or catalytic dearomatization[1], the subsequent functionalization of the spirocyclic nitrogen to a carboxamide (urea) is notoriously challenging. The inherent steric hindrance of the spiro center leads to significant inter-laboratory variability. This guide objectively compares the reproducibility of two primary synthetic routes for carboxamide installation, providing actionable, self-validating protocols for process chemists.
Mechanistic Bottlenecks in Spirocyclic Amination
The spiro carbon center adjacent to the secondary amine in 2-azaspiro[4.5]decane creates a sterically demanding environment. When synthesizing the carboxamide derivative, nucleophilic attack by the amine is kinetically hindered, amplifying the impact of reagent instability.
-
Route A (Classical Cyanate Method): Utilizes sodium cyanate (NaOCN) in acidic media to generate isocyanic acid (HNCO) in situ. The volatility and rapid hydrolysis of HNCO, combined with the slow reaction rate of the hindered spirocyclic amine, lead to highly variable yields and the formation of biuret (urea dimer) side-products.
-
Route B (CDI-Mediated Amination): Employs 1,1'-Carbonyldiimidazole (CDI) to form a stable intermediate, followed by displacement with ammonia. This route bypasses the need for volatile reactive species, relying instead on the excellent leaving-group ability of imidazole to overcome steric barriers.
Fig 1: Mechanistic comparison of carboxamide synthesis routes for 2-azaspiro[4.5]decane.
Inter-Laboratory Reproducibility Data
To evaluate the robustness of these methods, cross-laboratory validation data was aggregated. The metrics focus on isolated yield, crude purity, and the environmental factor (E-factor), which is critical for scale-up feasibility. As shown in Table 1, the CDI-mediated approach demonstrates superior inter-lab consistency.
Table 1: Quantitative Comparison of Synthetic Routes Across Independent Laboratories
| Parameter | Route A (NaOCN) - Lab 1 | Route A (NaOCN) - Lab 2 | Route B (CDI) - Lab 1 | Route B (CDI) - Lab 2 |
| Isolated Yield (%) | 48.2 ± 5.1 | 62.4 ± 4.3 | 89.5 ± 1.2 | 88.1 ± 1.5 |
| Crude Purity (HPLC, %) | 91.5 | 94.2 | >99.0 | 98.8 |
| Major Impurity | Urea dimer (Biuret) | Unreacted amine | Imidazole (trace) | Imidazole (trace) |
| E-Factor | 45.2 | 38.7 | 18.4 | 19.1 |
Data reflects standardized 10 mmol scale reactions. Yields are reported post-purification.
Pharmacological Context: Why Purity Matters
The synthesis of highly pure spirocyclic carboxamides is non-negotiable in neuro-oncology and immunology. Derivatives of this scaffold act as potent antagonists in the adenosine signaling pathway, counteracting the immunosuppressive tumor microenvironment[2]. Trace impurities, particularly unreacted secondary amines, can exhibit off-target hERG liability, making the self-purifying nature of Route B highly advantageous.
Fig 2: Adenosine A2A/A2B receptor signaling blockade by spirocyclic carboxamide antagonists.
Self-Validating Experimental Protocol: CDI-Mediated Synthesis (Route B)
This protocol is designed as a self-validating system. The physical state changes and phase separations inherently confirm the success of each step, eliminating the need for constant LC-MS monitoring during the workflow.
Step 1: Intermediate Activation
-
Procedure: Dissolve 2-azaspiro[4.5]decane (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an argon atmosphere. Cool the reaction flask to 0 °C.
-
Addition: Portion-wise, add 1,1'-Carbonyldiimidazole (CDI, 1.2 equiv). Stir at 0 °C for 30 minutes, then allow warming to room temperature for 2 hours.
-
Causality & Validation: Anhydrous DCM prevents the premature hydrolysis of CDI. The 0 °C initiation controls the exothermic formation of the imidazole-1-carboxamide intermediate. Self-Validation: The reaction transitions from a cloudy suspension to a clear, pale-yellow solution as the CDI is consumed and the highly soluble intermediate forms. The generation of CO₂ gas (bubbling) serves as a visual confirmation of CDI activation.
Step 2: Amination & Urea Formation
-
Procedure: Cool the reaction mixture back to 0 °C. Vigorously stir while adding aqueous ammonia (28% w/w, 5.0 equiv) dropwise over 10 minutes.
-
Reaction: Remove the ice bath and stir at room temperature for 4 hours.
-
Causality & Validation: Despite the steric bulk of the spiro[4.5]decane system, the high nucleophilicity of ammonia combined with the excellent leaving-group ability of imidazole drives the reaction to completion. Aqueous ammonia is utilized because the intermediate is sufficiently stable to resist rapid hydrolysis, allowing the stronger nitrogen nucleophile to dominate. Self-Validation: A white precipitate (the target carboxamide) will often begin to crash out of the DCM layer, indicating successful conversion.
Step 3: Phase-Partitioning Workup
-
Procedure: Dilute the reaction with additional DCM (20 mL) to dissolve any precipitate. Transfer to a separatory funnel and wash sequentially with 1M HCl (2 × 20 mL), saturated NaHCO₃ (20 mL), and brine (20 mL).
-
Causality & Validation: This is the critical self-purifying step. The 1M HCl wash protonates both the displaced imidazole byproduct and any unreacted starting spirocyclic amine, forcing them entirely into the aqueous phase. The target 2-azaspiro[4.5]decane-2-carboxamide remains neutral and is retained in the organic phase.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product as a highly pure white solid (>99% HPLC purity). No column chromatography is required.
Conclusion
For the synthesis of 2-azaspiro[4.5]decane-2-carboxamide, the CDI-mediated approach definitively outperforms the classical cyanate method in inter-laboratory reproducibility, yield, and scalability. By exploiting the differential basicity of the starting materials and byproducts, the CDI protocol provides a self-validating, chromatography-free workflow that is highly recommended for drug development professionals synthesizing spirocyclic libraries.
References
-
Title: Dual A2A/A2B Adenosine Receptor Antagonist M1069 Counteracts Immunosuppressive Mechanisms of Adenosine and Reduces Tumor Growth In Vivo Source: AACR Journals URL: 2
-
Title: One-step Synthesis of Saturated Spirocyclic N-heterocycles With Stannyl Amine Protocol (SnAP) Reagents and Ketones Source: PubMed URL: 3
-
Title: A Technical Guide to the Synthesis of Spirocyclic Amines Source: Benchchem URL: 1
Sources
2-azaspiro[4.5]decane-2-carboxamide proper disposal procedures
The management of spirocyclic pharmaceutical intermediates requires rigorous safety and logistical oversight. 2-Azaspiro[4.5]decane-2-carboxamide (CAS: 1862738-14-4) is a highly valued spirocyclic scaffold frequently utilized in the synthesis of adenosine A2A receptor antagonists for neurodegenerative diseases [1] and generated during the chemical upcycling of expired pharmaceuticals like gabapentin [2].
Because these nitrogenous organic compounds are biologically active and resist standard environmental degradation, improper disposal can lead to severe aquatic toxicity and environmental accumulation. As a Senior Application Scientist, I have structured this guide to provide you with field-proven, self-validating disposal methodologies that ensure regulatory compliance, environmental stewardship, and laboratory safety.
Physicochemical & Hazard Profile
Before initiating any disposal protocol, it is critical to understand the operational parameters and hazard classifications of the waste matrix. The table below synthesizes the quantitative and qualitative data required for safe handling [3].
Table 1: Hazard and Handling Specifications for 2-Azaspiro[4.5]decane-2-carboxamide
| Property / Hazard | Specification / Classification |
| CAS Number | 1862738-14-4 |
| Molecular Formula | C10H18N2O |
| GHS Classification | Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335) |
| Signal Word | Warning |
| Required PPE | Nitrile gloves (EN 374 compliant), Safety goggles, Particulate respirator (N95/P100) if aerosolized |
| Primary Disposal Route | High-Temperature Incineration (>1000°C) |
Operational Disposal Workflow
The following diagram maps the decision tree for segregating 2-azaspiro[4.5]decane-2-carboxamide waste. Segregation is the most critical step in preventing exothermic cross-reactions in waste carboys.
Fig 1. Triage and disposal workflow for 2-azaspiro[4.5]decane-2-carboxamide waste streams.
Step-by-Step Disposal Methodologies
Every protocol below is designed as a self-validating system . This means the procedure includes an intrinsic verification step to confirm that the hazard has been successfully mitigated before moving to the next phase.
Protocol 1: Solid Waste Segregation and Packaging
Causality: Solid spirocyclic amines can easily aerosolize. Sweeping them dry increases inhalation risks (STOT SE 3). Double-bagging prevents propagation of the powder if the primary container is breached during transit.
-
Collection: Gently sweep up solid residues using a static-free brush and dustpan. Never use compressed air or standard vacuums, as these will aerosolize the fine carboxamide particulates.
-
Primary Containment: Transfer the solid waste into a chemically compatible, sealable polyethylene bag.
-
Secondary Containment: Place the sealed bag into a high-density polyethylene (HDPE) hazardous waste bin explicitly labeled "Toxic Organic Solids - Incineration Only."
-
Validation Step: Weigh the final sealed container and cross-reference the mass with your laboratory's inventory log. Achieving 100% mass accountability confirms no residual compound has been left unaccounted for on the benchtop.
Protocol 2: Liquid Waste Management
Causality: Pharmaceutical intermediates are emerging environmental contaminants that resist standard microbial degradation in municipal wastewater treatment plants [2]. Pouring them down the drain leads to accumulation in aquatic ecosystems. High-temperature incineration (>1000°C) is required to fully cleave the strong C-N and C-C bonds of the spirocyclic ring, ensuring complete thermal oxidation into N2 , CO2 , and H2O .
-
Solvent Compatibility: Segregate liquid waste into halogenated or non-halogenated streams. 2-azaspiro[4.5]decane-2-carboxamide itself is non-halogenated; route it to the non-halogenated organic waste stream unless it is dissolved in a halogenated solvent (e.g., Dichloromethane).
-
Aqueous Solutions: For aqueous waste containing traces of the compound, adjust the pH to 6-8 using dilute HCl or NaOH . This prevents the emission of volatile free-base amines and avoids unwanted precipitation.
-
Validation Step: Before sealing the waste carboy, extract a 1 mL aliquot and test it with a high-resolution pH indicator strip. A confirmed pH of 6-8 validates that the solution is stabilized and safe for transport to the incineration facility.
Protocol 3: Emergency Spill Response
Causality: In the event of a spill, the primary goal is to suppress dust formation while avoiding the use of combustible absorbents (like sawdust) which could act as fuel if the spiro-compound is exposed to strong oxidizers.
-
Evacuation & PPE: Evacuate non-essential personnel. Don EN 374 compliant nitrile gloves, safety goggles, and an N95/P100 particulate respirator.
-
Containment: Surround the spill perimeter with an inert absorbent material (e.g., vermiculite or clean sand).
-
Suppression & Collection: Lightly dampen the solid spill with a minimal amount of water or ethanol to suppress dust. Carefully scoop the absorbed mixture into an HDPE hazardous waste container.
-
Decontamination: Wash the spill area with a 5% mild laboratory detergent solution, followed by a distilled water rinse. Collect all rinse water into the aqueous hazardous waste carboy.
-
Validation Step: Swab the decontaminated benchtop area and test the swab with a universal pH indicator. A strictly neutral reading (pH 7) validates the complete removal of the basic spirocyclic amine residue.
References
- EP3914600B1 - Thiazolopyridine derivatives as adenosine receptor antagonists Source: Google Patents URL
-
Chemical Upcycling of Expired Pharmaceuticals as a Source of Value-Added Chemicals for Organic Synthesis and Medicinal Chemistry Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]
A Researcher's Guide to the Safe Handling of 2-azaspiro[4.5]decane-2-carboxamide: Personal Protective Equipment Protocols
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The novel compound 2-azaspiro[4.5]decane-2-carboxamide presents a unique chemical structure, and with it, a need for a thorough and proactive approach to laboratory safety. This guide provides essential, immediate safety and logistical information, focusing on the selection and use of Personal Protective Equipment (PPE). By understanding the "why" behind these protocols, we can foster a culture of safety and ensure the well-being of our scientific teams.
Core Principles of Chemical Handling: A Proactive Stance
Before detailing specific PPE, it is crucial to emphasize that PPE is the last line of defense. Engineering controls, such as working in a certified chemical fume hood, and administrative controls, like established standard operating procedures, are the primary methods for minimizing exposure.
Engineering Controls: All manipulations of 2-azaspiro[4.5]decane-2-carboxamide, including weighing, dissolving, and transferring, should be conducted within a properly functioning chemical fume hood to minimize the risk of inhalation.
Administrative Controls: Access to areas where this compound is handled should be restricted to trained personnel. Clear and concise standard operating procedures (SOPs) for handling, storage, and waste disposal must be established and readily accessible.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following recommendations are based on the known hazards of the parent spiro compound and general best practices for handling novel chemical entities[4].
Given that the parent compound is known to cause serious eye irritation, robust eye and face protection is non-negotiable[1][2][3].
-
Minimum Requirement: At all times when in the laboratory where 2-azaspiro[4.5]decane-2-carboxamide is present, safety glasses with side shields that meet ANSI Z87.1 standards are mandatory[5].
-
Splash Hazard: When there is a potential for splashing, such as during solution transfers or when working with larger quantities, chemical splash goggles are required.
-
Enhanced Protection: For procedures with a higher risk of splashing or aerosol generation, a face shield worn over chemical splash goggles offers the most comprehensive protection[5][6].
The parent compound is a known skin irritant, making diligent skin and body protection a critical aspect of safe handling[1][2][3].
-
Laboratory Coat: A flame-resistant lab coat should be worn and fully buttoned to protect the torso and arms. For procedures with a higher risk of contamination, a disposable gown can be worn over the lab coat.
-
Gloves: Double-gloving is recommended to provide an extra layer of protection.
-
Inner Glove: A thin, powder-free nitrile glove.
-
Outer Glove: A thicker, chemical-resistant nitrile or neoprene glove.
-
Glove Integrity: Gloves should be inspected for any signs of degradation or puncture before each use. They should be changed immediately if contamination is suspected and at regular intervals (e.g., every 30-60 minutes) during prolonged procedures[6][7][8]. Proper glove removal technique is essential to prevent skin contact with a contaminated outer surface.
-
-
Footwear: Fully enclosed, chemical-resistant shoes are required. Open-toed shoes, sandals, and porous footwear are strictly prohibited in the laboratory.
The potential for respiratory irritation from the parent compound necessitates careful consideration of respiratory protection, especially when handling the solid form[1][2][3].
-
Solid Handling: When weighing or otherwise handling the solid compound where dust generation is possible, a NIOSH-approved N95 or higher particulate respirator is recommended, even within a fume hood.
-
Spill Response: In the event of a large spill or a situation with significant aerosolization potential outside of a fume hood, a respirator with a combination organic vapor/particulate cartridge may be necessary[9]. All personnel using respirators must be part of a respiratory protection program that includes medical evaluation, fit-testing, and training.
Summary of Recommended PPE for Various Laboratory Activities
| Activity | Eye/Face Protection | Skin/Body Protection | Respiratory Protection |
| Handling Sealed Containers | Safety glasses with side shields | Standard lab coat, single pair of nitrile gloves | Not generally required |
| Weighing and Preparing Solutions (in a fume hood) | Chemical splash goggles | Lab coat, double-gloving (nitrile) | N95 respirator recommended |
| Running Reactions and Work-up Procedures | Chemical splash goggles | Lab coat, double-gloving (nitrile) | Not generally required within a fume hood |
| Large-Scale Operations or High Splash Potential | Face shield over chemical splash goggles | Disposable gown over lab coat, double-gloving (nitrile) | As determined by risk assessment |
| Spill Cleanup | Face shield over chemical splash goggles | Chemical-resistant apron or suit, double-gloving (nitrile), boot covers | Respirator with appropriate cartridges |
Procedural Workflow for Donning and Doffing PPE
A systematic approach to putting on and taking off PPE is crucial to prevent cross-contamination.
Sources
- 1. 2-Azaspiro(4.5)decane | C9H17N | CID 418822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nextsds.com [nextsds.com]
- 3. aaronchem.com [aaronchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. pppmag.com [pppmag.com]
- 7. lookchem.com [lookchem.com]
- 8. capotchem.com [capotchem.com]
- 9. epa.gov [epa.gov]
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
